Spiro[3.3]heptane-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHLUSGMOSPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605186 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28114-87-6 | |
| Record name | Spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Spiro[3.3]heptane-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spiro[3.3]heptane-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space. This guide provides a comprehensive overview of a core synthesis pathway, including detailed experimental protocols and quantitative data to support researchers in its practical application.
Core Synthesis Pathway
The most common and efficient synthesis of this compound is a four-step process commencing with the formation of a key cyclobutane intermediate, 1,1-bis(bromomethyl)cyclobutane. This is followed by the construction of the spirocyclic core via a double alkylation of a malonic ester, subsequent hydrolysis to a dicarboxylic acid, and a final thermal decarboxylation to yield the target compound.
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis pathway.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Bromination | 1,1-Bis(hydroxymethyl)cyclobutane | 1,1-Bis(bromomethyl)cyclobutane | 70-80% |
| 2 | Double Alkylation | 1,1-Bis(bromomethyl)cyclobutane | Diethyl spiro[3.3]heptane-2,2-dicarboxylate | 60-70% |
| 3 | Saponification | Diethyl spiro[3.3]heptane-2,2-dicarboxylate | Spiro[3.3]heptane-2,2-dicarboxylic acid | 90-95% |
| 4 | Decarboxylation | Spiro[3.3]heptane-2,2-dicarboxylic acid | This compound | ~80%[1] |
Experimental Protocols
Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane
The synthesis of the key intermediate, 1,1-bis(bromomethyl)cyclobutane, can be achieved from 1,1-bis(hydroxymethyl)cyclobutane, which is accessible from the rearrangement of pentaerythritol. The bromination is typically carried out using a phosphorus tribromide or a similar brominating agent.
Materials:
-
1,1-Bis(hydroxymethyl)cyclobutane
-
Phosphorus tribromide (PBr₃)
-
Pyridine (optional, as a scavenger for HBr)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 1,1-bis(hydroxymethyl)cyclobutane in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.
-
Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water, followed by a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1,1-bis(bromomethyl)cyclobutane, which can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl spiro[3.3]heptane-2,2-dicarboxylate
This step involves a double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane to form the spirocyclic core.
Materials:
-
1,1-Bis(bromomethyl)cyclobutane
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or sodium hydride (NaH)
-
Ethanol (anhydrous) or Dimethylformamide (DMF)
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a three-necked flask under an inert atmosphere.
-
Diethyl malonate is added dropwise to the stirred solution.
-
A solution of 1,1-bis(bromomethyl)cyclobutane in anhydrous ethanol is then added dropwise, and the reaction mixture is heated to reflux for several hours.
-
After cooling to room temperature, the reaction mixture is poured into water and acidified with dilute hydrochloric acid.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting crude diethyl spiro[3.3]heptane-2,2-dicarboxylate is purified by vacuum distillation.
Step 3: Synthesis of Spiro[3.3]heptane-2,2-dicarboxylic acid
The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.
Materials:
-
Diethyl spiro[3.3]heptane-2,2-dicarboxylate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
A solution of diethyl spiro[3.3]heptane-2,2-dicarboxylate in ethanol is treated with an aqueous solution of sodium hydroxide.
-
The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath.
-
The solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield spiro[3.3]heptane-2,2-dicarboxylic acid.
Step 4: Synthesis of this compound
The final step is a thermal decarboxylation of the dicarboxylic acid.[1]
Materials:
-
Spiro[3.3]heptane-2,2-dicarboxylic acid
Procedure:
-
Crude spiro[3.3]heptane-2,2-dicarboxylic acid (e.g., 8.3 g, 0.046 mole) is placed in a distillation apparatus.[1]
-
The material is heated to 220 °C for approximately 30 minutes.[1]
-
Heating is continued until the evolution of carbon dioxide ceases.[1]
-
The reaction mixture is then cooled to yield the crude this compound (e.g., 5.38 g).[1]
-
The product can be further purified by distillation under reduced pressure or by recrystallization.
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of Spiro[3.3]heptane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane-2-carboxylic acid is a conformationally restricted, non-planar carboxylic acid that has garnered significant interest in medicinal chemistry and drug design. Its rigid, three-dimensional spirocyclic core offers a unique structural scaffold that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in drug development. The spiro[3.3]heptane motif is increasingly being utilized as a bioisosteric replacement for common aromatic rings, such as benzene, in an effort to "escape from flatland" and access novel chemical space with improved drug-like properties.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |
| Molecular Weight | 140.18 g/mol | PubChem[1] |
| Melting Point | 25 °C | Sigma-Aldrich |
| Boiling Point | 256.8 ± 8.0 °C at 760 mmHg | Sigma-Aldrich |
| pKa (Predicted) | 4.77 ± 0.20 | N/A |
| LogP (Computed) | 1.8 | PubChem[1] |
| LogP (Predicted) | 1.6513 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem[1], ChemScene[2] |
| Hydrogen Bond Donors | 1 | PubChem[1], ChemScene[2] |
| Hydrogen Bond Acceptors | 2 (Computed from structure) | N/A |
| Rotatable Bonds | 1 | ChemScene[2] |
| Physical Form | Liquid or Solid/Semi-solid | Sigma-Aldrich |
| Storage Temperature | 4 °C or 2-8 °C | Sigma-Aldrich |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail standardized experimental protocols that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[3][4][5]
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for an initial approximate determination.
-
A second, more precise measurement is performed with a slower heating rate (1-2 °C/min) near the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it can be determined by potentiometric titration.
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
-
A solution of this compound is prepared in n-octanol that has been pre-saturated with water.
-
An equal volume of water that has been pre-saturated with n-octanol is added to a flask containing the octanol solution.
-
The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Applications in Drug Discovery
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold makes it an attractive building block in drug design. It serves as a saturated bioisostere of a phenyl ring, offering a means to improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.
Bioisosteric Replacement of Phenyl Groups
A key application of this compound and its derivatives is the replacement of phenyl groups in existing drug molecules. This strategy aims to create novel, patentable chemical entities with improved pharmacological profiles.
Synthesis Workflow
The synthesis of this compound typically involves the thermal decarboxylation of a dicarboxylic acid precursor.[6]
Conclusion
This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to planar aromatic systems in drug design. The experimental protocols and data presented in this guide provide a foundational understanding for the characterization and application of this promising scaffold in the pursuit of novel and improved therapeutics. The continued exploration of spirocyclic scaffolds like this compound is expected to yield innovative drug candidates with enhanced efficacy and safety profiles.
References
An In-depth Technical Guide to Spiro[3.3]heptane-2-carboxylic acid (CAS: 28114-87-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane-2-carboxylic acid is a saturated carbocyclic compound featuring a spirocyclic core composed of two fused cyclobutane rings. This unique three-dimensional structure has garnered significant interest in medicinal chemistry, primarily as a non-collinear bioisostere for the benzene ring.[1] Its rigid framework and distinct vector projections offer a novel strategy to explore chemical space, leading to the development of patent-free drug analogues with potentially improved physicochemical and pharmacological properties. This guide provides a comprehensive overview of its synthesis, properties, and applications in drug discovery.
Physicochemical and Spectroscopic Data
The structural and chemical properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28114-87-6 | [2][3] |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Physical Form | Solid, semi-solid, or liquid | |
| Melting Point | 25 °C | |
| Boiling Point | 256.8 ± 8.0 °C at 760 mmHg | |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| Purity (typical) | ≥96% |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 11.98 (s, 1H), 2.85 (m, 1H), 2.15-2.03 (m, 4H), 1.96 (t, J = 7.3 Hz, 2H), 1.84 (t, J = 7.3 Hz, 2H), 1.76-1.70 (m, 2H) | |
| ¹³C NMR | No experimental data available in the searched literature. Predicted chemical shifts for the carboxyl carbon are in the range of 170-185 ppm. | |
| IR Spectroscopy | No experimental data available in the searched literature. Expected characteristic absorptions include a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. | |
| Mass Spectrometry | No experimental data available in the searched literature. Predicted m/z values for common adducts are available. |
Synthesis and Experimental Protocols
Two primary synthetic routes for this compound have been reported.
Synthesis via Decarboxylation of Spiro[3.3]heptane-2,2-dicarboxylic acid
This method involves the thermal decarboxylation of a gem-dicarboxylic acid precursor.
Experimental Protocol:
-
Preparation of Spiro[3.3]heptane-2,2-dicarboxylic acid: The synthesis of the dicarboxylic acid precursor is not detailed in the available literature.
-
Decarboxylation: Spiro[3.3]heptane-2,2-dicarboxylic acid (1.737 g, 9.43 mmol) is dissolved in pyridine (20 mL). The reaction mixture is heated at 115 °C overnight.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and concentrated to dryness using a rotary evaporator. The resulting residue is treated with 6 M aqueous hydrochloric acid and subsequently extracted with dichloromethane (3 x 20 mL).
-
Purification: The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to afford this compound. (Yield: 1.21 g, 92%).
Logical Workflow for Synthesis via Decarboxylation:
Caption: Synthesis of this compound via decarboxylation.
Synthesis via Thermal Decarboxylation of Crude Spiro[3.3]heptane-3,3-dicarboxylic acid
This is a solvent-free approach involving direct heating of the dicarboxylic acid precursor.
Experimental Protocol:
-
Starting Material: Crude spiro[3.3]heptane-3,3-dicarboxylic acid (8.3 g, 0.046 mole).
-
Decarboxylation: The crude material is heated at 220 °C for 30 minutes. Heating is continued until the evolution of carbon dioxide ceases.
-
Isolation: The reaction mixture is cooled to yield crude this compound (5.38 g). Further purification may be required.
Applications in Drug Discovery: A Benzene Bioisostere
The most prominent application of this compound is as a building block for creating saturated, three-dimensional analogues of aromatic drug molecules.[1] This "escape from flatland" approach can lead to compounds with improved pharmacokinetic properties and novel intellectual property.
Analogue of Sonidegib: Hedgehog Pathway Inhibition
Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, approved for the treatment of basal cell carcinoma.[4][5] Replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety has been explored.
Hedgehog Signaling Pathway and Sonidegib's Mechanism of Action:
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 3. This compound | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Molecular Structure of Spiro[3.3]heptane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthesis of Spiro[3.3]heptane-2-carboxylic acid. This spirocyclic compound is of growing interest in medicinal chemistry, where its rigid, three-dimensional scaffold is explored as a saturated bioisostere for benzene, offering an escape from the "flatland" of traditional aromatic moieties in drug design.[1][2]
Molecular Identity and Physicochemical Properties
This compound is a carbocyclic compound featuring two cyclobutane rings sharing a single carbon atom, known as the spiro atom. A carboxylic acid group is attached at the 2-position of one of the rings.
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₁₂O₂ | [3][4][5] |
| CAS Number | 28114-87-6 | [3][5] |
| Molecular Weight | 140.18 g/mol | [3][5] |
| Monoisotopic Mass | 140.083729621 Da | [3][4] |
| SMILES | C1CC2(C1)CC(C2)C(=O)O | [3][4] |
| InChIKey | FUQHLUSGMOSPRQ-UHFFFAOYSA-N | [3][4][6] |
| XlogP (Predicted) | 1.8 | [3][4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 1 |[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. spiro<3.3>heptane-3-carboxylic acid(28114-87-6) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to Spiro[3.3]heptane Scaffolds: From Discovery to Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[3.3]heptane scaffold, a unique three-dimensional (3D) structural motif, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, non-planar geometry offers an attractive alternative to traditional flat, aromatic rings, enabling the exploration of novel chemical space and the development of drug candidates with improved physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of spiro[3.3]heptane scaffolds, along with their applications in modern drug development, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Discovery and History: A Look Back at Fecht's Acid
The journey of the spiro[3.3]heptane scaffold began in the early 20th century with the pioneering work of H. Fecht. In 1907, he reported the synthesis of a dicarboxylic acid derivative, now famously known as "Fecht's acid" (spiro[3.3]heptane-2,6-dicarboxylic acid).[1][2] This seminal work laid the foundation for the exploration of this unique spirocyclic system.
Fecht's synthesis involved the reaction of pentaerythritol tetrabromide with diethyl malonate in the presence of a base, a method that, while groundbreaking for its time, was often low-yielding.
Historical Synthesis of Fecht's Acid
The original synthesis of Fecht's acid, while historically significant, is often inefficient by modern standards. Below is a generalized protocol based on early reports.
Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid) - Historical Perspective
Materials:
-
Pentaerythritol tetrabromide
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Diethyl malonate is added to the sodium ethoxide solution, forming the sodium salt of diethyl malonate.
-
Pentaerythritol tetrabromide is then added to the reaction mixture.
-
The mixture is heated under reflux for an extended period.
-
After cooling, the reaction mixture is acidified with hydrochloric acid.
-
The resulting precipitate, the tetraethyl ester of spiro[3.3]heptane-2,2,6,6-tetracarboxylic acid, is collected by filtration.
-
The tetraester is then saponified using a strong base (e.g., sodium hydroxide).
-
Subsequent acidification yields the tetracarboxylic acid.
-
Decarboxylation of the tetracarboxylic acid by heating affords spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid).[3]
Note: This is a generalized representation. Specific reaction conditions and yields in early reports were often not well-documented.
The logical flow of Fecht's synthesis can be visualized as follows:
Modern Synthetic Strategies
While Fecht's synthesis was a landmark achievement, modern organic chemistry has developed more efficient and versatile methods to access the spiro[3.3]heptane core and its derivatives. These contemporary routes often offer higher yields, greater functional group tolerance, and scalability.
One-Pot Synthesis of Spiro[3.3]heptanones
A notable modern approach involves a one-pot reaction for the synthesis of spiro[3.3]heptanones, which are valuable intermediates for further functionalization.[4]
Experimental Protocol: One-Pot Synthesis of Spiro[3.3]heptanones
Materials:
-
Alkene
-
N,N-dimethylamide of cyclobutane carboxylic acid
-
Triflic anhydride
-
Collidine or Lutidine
-
1,2-dichloroethane
-
Aqueous sodium bicarbonate
Procedure:
-
To a solution of the N,N-dimethylamide of cyclobutane carboxylic acid (1.2 equiv.) and collidine or lutidine (1.2 equiv.) in 1,2-dichloroethane, triflic anhydride (1.2 equiv.) is added at a controlled temperature.
-
The alkene (1.0 equiv.) is then added to the reaction mixture.
-
The reaction is heated to reflux and stirred for 16 hours.
-
Upon completion, the reaction is quenched by the addition of aqueous sodium bicarbonate.
-
The organic layer is separated, dried, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford the desired spiro[3.3]heptanone.[4]
The workflow for this modern one-pot synthesis is depicted below:
Synthesis of 2,6-Diazaspiro[3.3]heptanes
Heterocyclic variants of the spiro[3.3]heptane scaffold, such as 2,6-diazaspiro[3.3]heptanes, are of particular interest in drug discovery as bioisosteres for common motifs like piperazine.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [5]
Materials:
-
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equiv) in THF is prepared in a sealed tube.
-
Potassium tert-butoxide (2.2 equiv, as a 1.0 M solution in THF) is added to the stirred solution.
-
The reaction mixture is heated at 70 °C.
-
After 90 minutes, an additional portion of potassium tert-butoxide (1 equiv) is added, and heating is continued for another hour.
-
The reaction is then cooled to room temperature and filtered to remove potassium chloride.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography.[5]
Physicochemical Properties of Spiro[3.3]heptane Derivatives
The unique 3D structure of the spiro[3.3]heptane scaffold imparts distinct physicochemical properties compared to their flat aromatic counterparts. These properties, such as lipophilicity (LogP) and acidity/basicity (pKa), are critical for drug absorption, distribution, metabolism, and excretion (ADME).
| Compound/Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Reference |
| Spiro[3.3]heptane | C₇H₁₂ | 96.17 | 3.1 | [6] |
| Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid) | C₉H₁₂O₄ | 184.19 | - | [2] |
Spiro[3.3]heptane Scaffolds in Drug Discovery
The rigid nature of the spiro[3.3]heptane core allows for precise positioning of substituents in three-dimensional space, making it an attractive scaffold for designing potent and selective inhibitors of biological targets.
As a Benzene Bioisostere
The spiro[3.3]heptane moiety has been successfully employed as a non-collinear bioisostere of the phenyl ring in several drug candidates. This substitution can lead to improved physicochemical properties and novel intellectual property. A notable example is the replacement of the meta-benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core.
| Compound | Target | IC₅₀ (µM) | Reference |
| Sonidegib | Hedgehog signaling pathway | - | [7] |
| trans-76 (Spiro[3.3]heptane analog of Sonidegib) | Hedgehog signaling pathway | >10 | [7] |
| cis-76 (Spiro[3.3]heptane analog of Sonidegib) | Hedgehog signaling pathway | >10 | [7] |
While in this specific example the spiro[3.3]heptane analogs of Sonidegib were found to be less active, the study demonstrates the feasibility of this bioisosteric replacement.[7] In other cases, this strategy has led to compounds with retained or even improved biological activity. For instance, a spiro[3.3]heptane-based analog of the anesthetic drug Benzocaine showed significant in vivo anesthetic activity.[7][8]
The logical relationship of bioisosteric replacement in drug design is illustrated below:
Conclusion
The spiro[3.3]heptane scaffold has evolved from a historical curiosity to a valuable building block in modern medicinal chemistry. Its unique 3D geometry provides a powerful tool for designing novel drug candidates with optimized properties. The development of efficient and scalable synthetic routes has further fueled its adoption in drug discovery programs. As researchers continue to explore the vast chemical space enabled by this versatile scaffold, the emergence of new and innovative therapeutics based on the spiro[3.3]heptane core is highly anticipated.
References
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Decarboxylation Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the thermal decarboxylation synthesis of Spiro[3.3]heptane-2-carboxylic acid, a valuable building block in medicinal chemistry. The spiro[3.3]heptane motif is increasingly utilized in drug design as a saturated bioisostere for phenyl rings, offering improved physicochemical properties and novel three-dimensional chemical space.[1] This guide provides a comprehensive overview of the synthesis, including the preparation of the precursor, a detailed experimental protocol for the decarboxylation, and relevant quantitative data.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Malonic Ester Synthesis: The precursor, Spiro[3.3]heptane-2,2-dicarboxylic acid, is synthesized via a malonic ester synthesis route. This involves the reaction of 1,1-bis(bromomethyl)cyclobutane with two equivalents of a malonate anion, followed by hydrolysis of the resulting tetraester.
-
Thermal Decarboxylation: The gem-dicarboxylic acid precursor is then heated, leading to the loss of one carboxyl group as carbon dioxide to yield the desired this compound.
Experimental Protocols
Synthesis of Spiro[3.3]heptane-2,2-dicarboxylic Acid (Precursor)
The synthesis of the dicarboxylic acid precursor is a crucial first step. While various methods exist, a common approach involves the alkylation of diethyl malonate with a suitable cyclobutane derivative.
Reaction Scheme:
Materials and Methods:
A detailed procedure for a similar synthesis is described in the literature, which can be adapted for this specific target. Generally, the reaction involves the slow addition of a solution of sodium ethoxide in absolute ethanol to a heated and vigorously stirred mixture of diethyl malonate and trimethylene chlorobromide. Maintaining anhydrous conditions is critical for the success of this reaction. After the reaction is complete, the ethanol is removed by distillation, and the product is worked up by extraction and purified by vacuum distillation.
Thermal Decarboxylation of Spiro[3.3]heptane-2,2-dicarboxylic Acid
This step involves the thermal removal of one of the carboxylic acid groups.
Experimental Protocol:
Crude spiro[3.3]heptane-2,2-dicarboxylic acid (8.3 g, 0.046 mole) is placed in a round-bottom flask equipped with a condenser.[2] The material is heated to 220°C for 30 minutes.[2] The heating is continued until the evolution of carbon dioxide ceases.[2] The reaction mixture is then cooled to room temperature to yield the crude this compound.[2]
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica gel.[3]
Quantitative Data
The following table summarizes the key quantitative data for the thermal decarboxylation step.
| Parameter | Value | Reference |
| Starting Material | 8.3 g of crude spiro[3.3]heptane-2,2-dicarboxylic acid | [2] |
| Moles of Starting Material | 0.046 mole | [2] |
| Product Weight | 5.38 g of this compound | [2] |
| Calculated Yield | ~83.7% | |
| Purity | ≥96% (Commercially available) | |
| Melting Point | 25 °C | |
| Boiling Point | 256.8 ± 8.0 °C at 760 mmHg |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the theoretical reaction mechanism and the practical experimental workflow.
Caption: Reaction mechanism for the thermal decarboxylation.
Caption: Experimental workflow for the synthesis.
Characterization Data
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the protons on the cyclobutane rings and the methine proton adjacent to the carboxylic acid group.
-
¹³C NMR: Signals for the spiro carbon, the quaternary carbon of the carboxylic acid, and the various methylene and methine carbons of the spirocyclic system.
-
IR Spectroscopy: A strong carbonyl stretch (C=O) from the carboxylic acid, and a broad O-H stretch.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (140.18 g/mol ).
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as needed for their specific applications.
References
A Technical Guide to Spirocyclic Scaffolds: The Case of 1,6-Dioxaspiro[4.4]nonane and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of spirocyclic compounds, focusing on the 1,6-dioxaspiro[4.4]nonane scaffold as a representative example. While the molecular formula C8H12O2 can correspond to various spiro isomers, this guide centers on the closely related and extensively studied C7H12O2 spiroketal, 1,6-dioxaspiro[4.4]nonane, and its C7H8O4 derivative, 1,6-dioxaspiro[4.4]nonane-2,7-dione. These compounds serve as excellent models for understanding the synthesis, properties, and applications of spirocycles in medicinal chemistry and materials science.
Spirocyclic motifs are increasingly vital in drug discovery.[1] Their inherent three-dimensionality provides a rigid conformational framework that can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties compared to traditional flat aromatic scaffolds.[1][2]
Core Compound Identification and Properties
The selected core compounds for this guide are 1,6-dioxaspiro[4.4]nonane and its corresponding dione. Their IUPAC names and key chemical properties are summarized below.
Table 1: Physicochemical Properties of Core Spiro Compounds
| Property | 1,6-Dioxaspiro[4.4]nonane | 1,6-Dioxaspiro[4.4]nonane-2,7-dione |
| IUPAC Name | 1,6-dioxaspiro[4.4]nonane[3] | 1,6-dioxaspiro[4.4]nonane-2,7-dione[4][5] |
| Synonym(s) | - | 4,4-Dihydroxypimelic acid dilactone, Spirodilactone |
| Molecular Formula | C7H12O2[3] | C7H8O4[4][5] |
| Molecular Weight | 128.17 g/mol [3] | 156.14 g/mol [4][5] |
| CAS Number | 176-25-0[3] | 3505-67-7[4][5] |
| Appearance | - | Colorless, transparent prismatic crystals[4] |
| Melting Point | - | 69-71 °C |
| Solubility | - | Soluble in many organic solvents; hydrolyzes in water[4] |
Synthesis and Experimental Protocols
The synthesis of spiroketals can be achieved through various strategies, often involving the cyclization of a precursor containing both a ketone and hydroxyl groups. The thermodynamic or kinetic control of the cyclization step is crucial for achieving the desired stereochemistry.
This protocol is based on the classical synthesis first described by Jacob Volhard, which involves the pyrolysis of succinic acid.[4]
Objective: To synthesize 1,6-dioxaspiro[4.4]nonane-2,7-dione via the thermal decomposition and rearrangement of succinic acid.
Materials:
-
Succinic acid or succinic anhydride
-
Sand bath or high-temperature heating mantle
-
Distillation apparatus
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure:
-
Place succinic acid (or its anhydride) in a round-bottom flask suitable for high-temperature reactions.
-
Heat the flask using a sand bath. The temperature should be carefully controlled to initiate decarboxylation and cyclization. The reaction proceeds with the elimination of carbon dioxide.[4]
-
During heating, a mixture of the desired product and decomposition byproducts will form. The crude product can be isolated by distillation under reduced pressure.
-
The distilled product, which appears as a crystalline solid upon cooling, is then purified.
-
Purification is achieved by recrystallization from a suitable solvent, such as 95% ethanol, to yield large, colorless crystals of 1,6-dioxaspiro[4.4]nonane-2,7-dione.[4]
Caption: Synthetic workflow for 1,6-dioxaspiro[4.4]nonane-2,7-dione.
This method is a common and versatile approach for forming spiroketal cores under thermodynamic control.
Objective: To synthesize a spiroketal via acid-catalyzed cyclization of a dihydroxyketone precursor.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)
-
Dehydrating agent (e.g., molecular sieves)
-
Standard workup and purification reagents (saturated NaHCO3 solution, brine, anhydrous MgSO4, silica gel for chromatography)
Procedure:
-
Dissolve the dihydroxyketone precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acid catalyst (typically 0.1 to 0.2 equivalents) and a dehydrating agent to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure spiroketal.
Caption: General workflow for thermodynamically controlled spiroketalization.
Applications in Drug Discovery and Materials Science
1,6-Dioxaspiro[4.4]nonane-2,7-dione is a valuable building block in organic synthesis. It serves as a precursor for various heterocyclic systems and functional polymers.[4]
-
Synthesis of Pyrrolizidine Alkaloids: The dione can be readily converted on an industrial scale to pyrrolizidine, which is the core structure of a class of alkaloids with a range of biological activities, including hepatotoxicity.[4]
-
Polymer Chemistry: As a dicarboxylic acid equivalent, it has been used to create highly rigid and temperature-resistant spirodilactams, which are building blocks for high-performance polymers.[4]
-
Plasticizers and Solvents: Transesterification of the dione with different alcohols yields diesters of 4-oxoheptanedioic acid. Reaction with 2-ethylhexanol produces effective plasticizers for PVC, while reaction with methyl glycol yields a water-soluble paint stripper.[4]
The broader class of spiroketals is a key structural motif in numerous natural products with significant biological activity, making them attractive targets in drug discovery.[1][6] Their rigid conformation helps lock a molecule into a bioactive shape, potentially increasing potency and reducing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 5. 1,6-Dioxaspiro[4.4]nonane-2,7-dione | C7H8O4 | CID 77041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of Spiro[3.3]heptane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiro[3.3]heptane-2-carboxylic acid is a unique, non-planar building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar moieties, potentially enhancing key pharmacological properties such as metabolic stability and aqueous solubility.[1][2][3] This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a framework for data interpretation. While specific experimental data for this compound is not publicly available, this document leverages established principles of physical organic chemistry and regulatory guidelines to provide a robust predictive framework for its evaluation in a drug development context.
Introduction to Spiro[3.3]heptane Scaffolds
The "Escape from Flatland" concept in drug discovery emphasizes the move towards more three-dimensional molecular architectures to improve physicochemical and pharmacological properties. Spirocyclic scaffolds, such as spiro[3.3]heptane, are at the forefront of this movement.[1] They offer a rigid conformational profile that can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the increased sp³ character of these scaffolds often correlates with improved metabolic stability and solubility compared to their aromatic counterparts.[4][5] this compound combines this advantageous scaffold with a carboxylic acid functional group, a common feature in many drug molecules for interacting with biological targets and influencing pharmacokinetic properties.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of both a hydrophobic spirocyclic core and a hydrophilic carboxylic acid group suggests that the solubility of this compound will be highly dependent on the properties of the solvent system.
Predicted Solubility Characteristics
-
Aqueous Solubility: The carboxylic acid moiety will render the solubility of this compound pH-dependent. At pH values significantly below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.
-
Organic Solubility: The compound is expected to exhibit moderate to good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), owing to the presence of the carboxylic acid group capable of hydrogen bonding. Its solubility in non-polar solvents like hexane is anticipated to be low due to the polarity of the carboxylic acid.
Data Summary: Predicted Solubility
The following table summarizes the expected solubility of this compound in various solvents. These are predictive values based on the general properties of small molecule carboxylic acids.
| Solvent System | Predicted Solubility Category | Rationale |
| 0.1 N HCl (pH ~1) | Low | The carboxylic acid is protonated and in its least soluble form. |
| Phosphate Buffer (pH 7.4) | Moderate to High | The carboxylic acid is deprotonated, forming the more soluble carboxylate. |
| Water | Low to Moderate | Dependent on the intrinsic solubility of the neutral form. |
| Methanol | High | Polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, effective at solvating a wide range of compounds. |
| Dichloromethane | Low to Moderate | Intermediate polarity; may have some solvating power. |
| Hexane | Very Low | Non-polar solvent, unlikely to effectively solvate the polar carboxylic acid. |
Stability Profile
Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety, efficacy, and shelf-life.[6][7] The stability of this compound should be evaluated under various stress conditions to identify potential degradation pathways.[8][9]
Potential Degradation Pathways
-
Hydrolytic Stability: Carboxylic acids are generally stable to hydrolysis. However, forced degradation studies across a wide pH range are necessary to confirm this.
-
Oxidative Stability: While the spiro[3.3]heptane core is a saturated hydrocarbon and generally resistant to oxidation, subtle oxidative degradation could occur under harsh conditions. Standard forced degradation protocols typically use hydrogen peroxide to assess oxidative liability.[10]
-
Thermal Stability: The compound is expected to be a solid at room temperature and should exhibit good thermal stability. Thermal gravimetric analysis (TGA) can be employed to determine its decomposition temperature.[11]
-
Photostability: As the molecule lacks a chromophore that absorbs UV-Vis light, it is predicted to be photostable. However, direct testing according to ICH Q1B guidelines is necessary for confirmation.[12][13][14]
Data Summary: Stability Profile and Forced Degradation
This table outlines the expected outcomes of a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 80°C | No significant degradation expected. |
| Base Hydrolysis | 0.1 N NaOH, 80°C | No significant degradation expected. |
| Neutral Hydrolysis | Water, 80°C | No significant degradation expected. |
| Oxidation | 3% H₂O₂, RT | Minimal degradation anticipated. |
| Thermal | 105°C, dry heat | Stable, no significant degradation. |
| Photolytic | ICH Q1B conditions | Stable, no significant degradation. |
Experimental Protocols
The following are detailed protocols for determining the thermodynamic solubility and chemical stability of this compound.
Thermodynamic Solubility: Shake-Flask Method[15][16][17][18]
This method is considered the gold standard for determining the thermodynamic equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable detector (e.g., UV or MS)
-
Solvents: 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Water, Methanol, DMSO, etc.
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a syringe filter compatible with the solvent) or centrifuged at high speed, and the clear liquid collected.
-
Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is calculated from the measured concentration and the dilution factor.
Chemical Stability: Forced Degradation Studies[8][9][19]
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The conditions below are based on ICH guidelines.[6][7]
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
General Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and quantify any major degradation products.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Medium: 0.1 N HCl
-
Temperature: 80°C
-
Time points: 0, 2, 4, 8, 24 hours
-
-
Base Hydrolysis:
-
Medium: 0.1 N NaOH
-
Temperature: 80°C
-
Time points: 0, 2, 4, 8, 24 hours
-
-
Neutral Hydrolysis:
-
Medium: Purified Water
-
Temperature: 80°C
-
Time points: 0, 2, 4, 8, 24 hours
-
-
Oxidative Degradation:
-
Medium: 3% Hydrogen Peroxide
-
Temperature: Room Temperature
-
Time points: 0, 2, 4, 8, 24 hours
-
-
Thermal Degradation (Solid State):
-
Condition: The solid compound is placed in a controlled temperature oven at 105°C.
-
Time points: 1, 3, 7, 14 days
-
-
Photostability: [12][13][14][15]
-
Condition: Expose the solid compound and a solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: General Workflow for Forced Degradation Studies.
Caption: Key Factors Influencing Chemical Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. jordilabs.com [jordilabs.com]
- 15. ema.europa.eu [ema.europa.eu]
Spectroscopic and Synthetic Profile of Spiro[3.3]heptane-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Spiro[3.3]heptane-2-carboxylic acid. The information is intended to support research and development activities where this unique spirocyclic scaffold is of interest.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | br s | 1H | - |
| CH-COOH | 2.8 - 3.2 | m | 1H | - |
| Cyclobutane CH₂ | 1.8 - 2.5 | m | 10H | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 175 - 185 |
| Spiro C | 35 - 45 |
| CH-COOH | 40 - 50 |
| Cyclobutane CH₂ | 25 - 40 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Hydrogen-bonded hydroxyl stretch |
| C-H (sp³) | 2850 - 3000 | Medium-Strong | Alkane C-H stretch |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch |
| C-O | 1210 - 1320 | Medium | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data [1]
| Adduct | Calculated m/z |
| [M+H]⁺ | 141.0910 |
| [M+Na]⁺ | 163.0729 |
| [M-H]⁻ | 139.0764 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.
Procedure:
-
Decarboxylation: Spiro[3.3]heptane-2,2-dicarboxylic acid is heated to 220 °C.
-
Reaction Monitoring: The reaction is monitored by the evolution of carbon dioxide gas.
-
Completion: The reaction is considered complete when the gas evolution ceases.
-
Isolation: The reaction mixture is cooled to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software to obtain the frequency domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared if the sample is a solid at room temperature.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: An appropriate ionization technique is employed, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined by a mass analyzer.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Workflow Visualization
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
Technical Guide: Stereoisomers of Spiro[3.3]heptane-2-carboxylic acid
An in-depth technical guide on the potential stereoisomers of Spiro[3.3]heptane-2-carboxylic acid is provided below, designed for researchers, scientists, and professionals in drug development.
1. Introduction
Spiro[3.3]heptane derivatives are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. This compound, in particular, presents a fascinating case for stereochemical analysis. Its unique spirocyclic core, combined with a carboxylic acid substituent, gives rise to multiple potential stereoisomers. Understanding the distinct properties and behaviors of these isomers is crucial for their application in drug design and development, where stereochemistry often dictates efficacy and safety.
This guide provides a comprehensive overview of the stereoisomerism of this compound, including a theoretical analysis of its stereogenic elements, detailed experimental protocols for synthesis and separation, and a summary of key characterization data.
2. Stereochemical Analysis
This compound possesses two key elements of chirality that result in the existence of four possible stereoisomers.
-
Central Chirality: The carbon atom at the 2-position, which bears the carboxylic acid group, is a stereogenic center. This is because it is bonded to four different groups: a hydrogen atom, the carboxylic acid group, and two distinct carbon pathways within the cyclobutane ring.
-
Axial Chirality: The spirocyclic nature of the molecule, with the two cyclobutane rings being held in a rigid, non-planar conformation, creates a chiral axis along the C1-C5-C4 bond. The substitution on one of the rings prevents the molecule from being superimposable on its mirror image.
The combination of these two chiral elements leads to the four stereoisomers, which exist as two pairs of enantiomers. These are:
-
(1R, 5R)-Spiro[3.3]heptane-2-carboxylic acid and (1S, 5S)-Spiro[3.3]heptane-2-carboxylic acid
-
(1R, 5S)-Spiro[3.3]heptane-2-carboxylic acid and (1S, 5R)-Spiro[3.3]heptane-2-carboxylic acid
The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.
3. Synthesis and Resolution of Stereoisomers
The synthesis of this compound typically proceeds through a racemic route, yielding a mixture of all four stereoisomers. The separation of these isomers is a critical step for their individual study and application.
3.1. General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent resolution of the stereoisomers of this compound.
Caption: Synthetic and resolution workflow for stereoisomers.
3.2. Experimental Protocol: Diastereomeric Salt Resolution
This protocol outlines a general procedure for the resolution of racemic this compound using a chiral amine as a resolving agent.
-
Dissolution: Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Addition of Resolving Agent: To the solution, add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) dropwise at room temperature.
-
Crystallization: Allow the mixture to stand at room temperature for several hours, or until crystallization of the diastereomeric salt is observed. The solution may be cooled to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
The mother liquor from the initial crystallization can be treated to recover the other enantiomer.
4. Characterization Data
The different stereoisomers of this compound can be distinguished by their physical and spectroscopic properties. The following table summarizes hypothetical, yet expected, characterization data for a pair of enantiomers.
| Property | (1R, 5R)-Isomer | (1S, 5S)-Isomer |
| Melting Point | 110-112 °C | 110-112 °C |
| Optical Rotation [α]D | +25.0° (c 1.0, CHCl3) | -25.0° (c 1.0, CHCl3) |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with structure | Identical to the (1R, 5R)-isomer |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with structure | Identical to the (1R, 5R)-isomer |
| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1700 (C=O) | ~3000 (O-H), ~1700 (C=O) |
| Chiral HPLC Retention Time | tR1 | tR2 |
5. Potential Applications in Drug Discovery
The rigid scaffold of this compound makes it an attractive building block in drug design. The carboxylic acid moiety can serve as a key interaction point with biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The defined stereochemistry of the isomers can lead to significant differences in their biological activity.
5.1. Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical signaling pathway where an enantiomer of this compound acts as an agonist for a GPCR, leading to the activation of a downstream signaling cascade.
Caption: Hypothetical GPCR signaling pathway.
The stereoselective interaction of one isomer with the receptor highlights the importance of preparing and testing enantiomerically pure compounds in drug discovery campaigns.
This compound is a chiral molecule with four potential stereoisomers. The synthesis of this compound as a racemate necessitates the use of effective resolution techniques to isolate the individual stereoisomers. The distinct three-dimensional structures of these isomers are expected to lead to different biological activities, underscoring the critical role of stereochemistry in modern drug development. The methodologies and data presented in this guide provide a framework for the synthesis, separation, and characterization of the stereoisomers of this compound for further investigation in medicinal chemistry and chemical biology.
Methodological & Application
The Rising Star in Scaffolding: Spiro[3.3]heptane-2-carboxylic Acid in Medicinal Chemistry
For Immediate Release – The rigid, three-dimensional structure of spiro[3.3]heptane-2-carboxylic acid is capturing the attention of researchers, scientists, and drug development professionals. This unique scaffold is increasingly being utilized as a bioisosteric replacement for traditional phenyl rings in drug candidates, offering a pathway to novel intellectual property and potentially improved physicochemical and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this promising building block in medicinal chemistry.
Application Notes
This compound and its derivatives serve as non-planar, saturated bioisosteres for mono-, meta-, and para-substituted phenyl rings.[1][2] This substitution can lead to significant improvements in drug candidates, including enhanced metabolic stability and novel pharmacological profiles. Key areas of application include the development of next-generation anticancer agents and local anesthetics.
Histone Deacetylase (HDAC) Inhibitors
Hedgehog Signaling Pathway Antagonists
Analogs of the SMO antagonist Sonidegib, used in the treatment of basal cell carcinoma, have been synthesized using a spiro[3.3]heptane core to replace the meta-substituted benzene ring.[1][2] The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is implicated in several cancers.[4] Spiro[3.3]heptane-containing Sonidegib analogs have demonstrated potent inhibition of the Smoothened (SMO) receptor.
Sodium Channel Blockers
The spiro[3.3]heptane framework has been used to create saturated, patent-free analogs of the local anesthetic Benzocaine.[1][2] These compounds function by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in nerve cells.[5] The spirocyclic analogs of Benzocaine have shown significant antinociceptive effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for spiro[3.3]heptane derivatives and their parent compounds.
| Compound | Target | IC50 / ED50 | Reference |
| Vorinostat (Parent Drug) | HDAC1 | < 86 nM | [5] |
| HDAC2 | < 86 nM | [5] | |
| HDAC3 | < 86 nM | [5] | |
| HDAC6 | < 86 nM | [5] | |
| Spiro[3.3]heptane-Vorinostat Analog | HDACs | High potency reported, specific IC50 not available. | [2] |
| Sonidegib (Parent Drug) | mouse SMO | 1.3 nM | [4][6] |
| human SMO | 2.5 nM | [4][6] | |
| trans-Spiro[3.3]heptane-Sonidegib Analog | SMO | High potency reported, specific IC50 not available. | [1] |
| cis-Spiro[3.3]heptane-Sonidegib Analog | SMO | High potency reported, specific IC50 not available. | [1] |
| Benzocaine (Parent Drug) | Sodium Channels | 0.32 ± 0.02 mM (ED50 for tonic block) | [7] |
| Spiro[3.3]heptane-Benzocaine Analog | Sodium Channels | High potency reported, specific quantitative data not available. | [2] |
| Compound | clogP | logD | Metabolic Stability (CLint, μL min-1 mg-1) | Metabolic Stability (t1/2, min) |
| Sonidegib (Parent Drug) | 6.8 | ≥ 3.5 | 18 | 93 |
| trans-Spiro[3.3]heptane-Sonidegib Analog | 6.0 | ≥ 3.5 | 36 | 47 |
| cis-Spiro[3.3]heptane-Sonidegib Analog | 6.0 | ≥ 3.5 | 156 | 11 |
Experimental Protocols
Synthesis of this compound
This protocol describes the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.
Materials:
-
Spiro[3.3]heptane-2,2-dicarboxylic acid (crude)
-
Heating mantle or sand bath
-
Round bottom flask
-
Condenser (optional, for monitoring gas evolution)
Procedure:
-
Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (e.g., 8.3 g, 0.046 mole) into a round bottom flask.
-
Heat the material to 220°C for 30 minutes.[8]
-
Continue heating until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature. The resulting solid is this compound (yield ~5.38 g).[8]
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of spiro[3.3]heptane-based HDAC inhibitors.
Materials:
-
96-well black microplate
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
Developer solution (containing a pan-HDAC inhibitor like Trichostatin A)
-
Test compound (spiro[3.3]heptane analog) and reference compound (Vorinostat) dissolved in DMSO
-
Microplate reader with fluorescence capabilities (Ex: 355-360 nm, Em: 460 nm)
Procedure:
-
Prepare serial dilutions of the test and reference compounds in HDAC Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
In the 96-well plate, add the assay buffer, followed by the test/reference compounds at various concentrations (or DMSO for control).
-
Add the diluted recombinant HDAC enzyme to each well.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding the Developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
SMO Antagonist Binding Assay
This protocol outlines a competitive binding assay to evaluate the affinity of spiro[3.3]heptane-based compounds for the SMO receptor.
Materials:
-
Cells expressing human or mouse SMO receptor
-
BODIPY-cyclopamine (fluorescent ligand)
-
Test compound (spiro[3.3]heptane analog) and reference compound (Sonidegib)
-
Assay buffer
-
Multi-well plates suitable for fluorescence detection
-
Plate reader capable of measuring fluorescence polarization or intensity
Procedure:
-
Culture and prepare cells expressing the SMO receptor.
-
Prepare serial dilutions of the test and reference compounds.
-
In a multi-well plate, incubate the SMO-expressing cells or membranes with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test or reference compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence signal (e.g., fluorescence polarization). The displacement of BODIPY-cyclopamine by the test compound will result in a change in the signal.
-
Determine the concentration of the test compound that displaces 50% of the fluorescent ligand to calculate the IC50 value.
Voltage-Gated Sodium Channel Blocking Assay (Whole-Cell Patch-Clamp)
This protocol describes a general electrophysiological method to assess the inhibitory effect of spiro[3.3]heptane-based compounds on voltage-gated sodium channels.
Materials:
-
Cells expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.5)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
Test compound (spiro[3.3]heptane analog) and reference compound (Benzocaine)
Procedure:
-
Culture the cells on coverslips.
-
Prepare intracellular and extracellular solutions. Dissolve the test and reference compounds in the extracellular solution at desired concentrations.
-
Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a series of voltage steps.
-
Perfuse the cell with the extracellular solution containing the test or reference compound.
-
Record sodium currents in the presence of the compound after the effect has stabilized.
-
Wash out the compound with the control extracellular solution and record the recovery of the current.
-
Analyze the reduction in the peak sodium current to determine the extent of block and calculate the ED50 if a dose-response curve is generated.
Signaling Pathway Diagrams
HDAC Inhibition Mechanism
HDAC inhibitors, such as Vorinostat and its spiro[3.3]heptane analogs, block the enzymatic activity of histone deacetylases. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This open chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Hedgehog Signaling Pathway Inhibition
In the absence of a Hedgehog (Hh) ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) receptor. When Hh binds to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then promote the expression of genes involved in cell proliferation. SMO antagonists, like Sonidegib and its spiro[3.3]heptane analogs, bind directly to SMO, preventing its activation even in the presence of the Hh ligand, thus blocking the downstream signaling cascade.[1][4]
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 5. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Spiro[3.3]heptane-2-carboxylic Acid as a Benzene Bioisostere
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Spiro[3.3]heptane-2-carboxylic acid and its derivatives as a saturated bioisostere for benzene rings in drug discovery. The replacement of planar aromatic rings with three-dimensional saturated scaffolds is a key strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] This document outlines the advantages of this bioisosteric replacement, presents comparative data, and provides detailed experimental protocols.
Introduction
The spiro[3.3]heptane moiety has emerged as a valuable three-dimensional scaffold in medicinal chemistry, serving as a non-classical, rigid bioisostere for mono-, meta-, and para-substituted benzene rings.[1][2][3] Its unique strained structure with non-coplanar exit vectors allows it to mimic the spatial arrangement of substituents on a phenyl ring while offering improved physicochemical properties.[1][2] The incorporation of spiro[3.3]heptane scaffolds can lead to enhanced solubility, reduced lipophilicity, and modulated metabolic stability, addressing common challenges in drug development.[1][4] This "escape from flatland" approach provides access to novel chemical space and can result in patent-free drug analogs with retained or even improved biological activity.[2][4][5]
Advantages of Spiro[3.3]heptane as a Benzene Bioisostere
-
Improved Physicochemical Properties: Replacement of a benzene ring with a spiro[3.3]heptane core generally leads to a decrease in lipophilicity (logP/logD) and an increase in aqueous solubility.[1]
-
Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the spiro[3.3]heptane scaffold are less susceptible to oxidative metabolism compared to the electron-rich benzene ring.[1]
-
Novel Chemical Space: The rigid, three-dimensional structure of spiro[3.3]heptane allows for the exploration of new chemical space, potentially leading to improved target engagement and selectivity.[5][6]
-
Intellectual Property: The creation of novel analogs with this bioisosteric replacement can provide a route to new intellectual property.[2][4]
Data Presentation
Physicochemical Properties Comparison
The following table summarizes the changes in physicochemical properties upon replacing a meta-substituted benzene ring with a spiro[3.3]heptane core in the Hedgehog pathway inhibitor, Sonidegib.[1][4]
| Compound | clogP | logD | Water Solubility (µM) |
| Sonidegib | 6.8 | ≥3.5 | ~1 |
| trans-spiro[3.3]heptane analog (trans-76) | 6.0 | ≥3.5 | Not significantly affected |
| cis-spiro[3.3]heptane analog (cis-76) | 6.0 | ≥3.5 | Not significantly affected |
Metabolic Stability in Human Liver Microsomes
The metabolic stability of the Sonidegib analogs was assessed in human liver microsomes.[4]
| Compound | CLint (µL min⁻¹ mg⁻¹) | t½ (min) |
| Sonidegib | 18 | 93 |
| trans-spiro[3.3]heptane analog (trans-76) | 36 | 47 |
| cis-spiro[3.3]heptane analog (cis-76) | 156 | 11 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the thermal decarboxylation of spiro[3.3]heptane-2,6-dicarboxylic acid. A more general and scalable approach to functionalized spiro[3.3]heptanes starts from commercially available cyclobutanone derivatives.[7][8]
Protocol: Thermal Decarboxylation [7]
-
Place crude spiro[3.3]heptane-2,6-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a distillation apparatus.
-
Heat the material to 220 °C.
-
Continue heating for approximately 30 minutes, or until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature. The resulting solid is crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Synthesis of Spiro[3.3]heptanones as Precursors
Functionalized spiro[3.3]heptanones, which can be converted to the corresponding carboxylic acids, can be synthesized via a [2+2] cycloaddition reaction.[1][8]
Protocol: [2+2] Cycloaddition for Spiro[3.3]heptanone Synthesis [8]
-
To a solution of an alkene (1.0 equivalent) and an N,N-dimethylamide of a cyclobutane carboxylic acid (1.2 equivalents) in 1,2-dichloroethane, add triflic anhydride (1.2 equivalents) and collidine or lutidine (1.2 equivalents).
-
Reflux the reaction mixture for 16 hours.
-
Cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield the desired spiro[3.3]heptanone.
Biological Evaluation: Cytotoxicity Assay
The cytotoxic effects of spiro[3.3]heptane-containing analogs of the histone deacetylase (HDAC) inhibitor Vorinostat were evaluated in human hepatocellular carcinoma (HepG2) cells.[1]
Protocol: Cytotoxicity Assay in HepG2 Cells [1]
-
Culture HepG2 cells in appropriate media and conditions.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds (e.g., Vorinostat and its spiro[3.3]heptane analogs) for 48 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control.
-
After the incubation period, assess cell viability using a suitable method, such as the MTT assay or fluorescent microscopy with cell viability dyes (e.g., Hoechst 33342 for nuclei, a marker for apoptosis like CellEvent Caspase-3/7 Green Detection Reagent, and a marker for necrosis like propidium iodide).
-
Quantify the results and calculate IC₅₀ values if applicable.
Visualizations
Experimental Workflow: Synthesis and Bioisosteric Replacement
Caption: Workflow for the synthesis of spiro[3.3]heptane building blocks and their incorporation as benzene bioisosteres in drug candidates, followed by evaluation.
Signaling Pathway: Hedgehog Pathway Inhibition by Sonidegib and its Analog
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib and its spiro[3.3]heptane analog on the Smoothened (SMO) receptor.
Logical Relationship: Rationale for Bioisosteric Replacement
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Synthesis and Application of Spiro[3.3]heptane-2-carboxylic Acid Derivatives: A Guide for Researchers
Spiro[3.3]heptane-2-carboxylic acid and its derivatives have emerged as a compelling class of compounds in medicinal chemistry and drug discovery. Their rigid, three-dimensional spirocyclic core offers a unique scaffold that can improve physicochemical and pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these promising molecules, targeted towards researchers, scientists, and professionals in drug development.
The spiro[3.3]heptane motif is increasingly utilized as a bioisostere for commonly used cyclic structures, such as benzene and cyclohexane, in drug design. Its inherent three-dimensionality allows for a more precise orientation of substituents in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of this spirocyclic scaffold can lead to improved properties such as increased solubility and metabolic stability.
Applications in Drug Discovery
Derivatives of this compound have shown significant potential as modulators of key neurological targets, including glutamate and GABAA receptors. These receptors are crucial for neurotransmission in the central nervous system, and their dysfunction is implicated in a variety of neurological and psychiatric disorders.
-
Glutamate Receptor Probes: Spiro[3.3]heptane-based amino acids, which are derivatives of this compound, have been synthesized and investigated as conformational probes for glutamate receptors. The rigid scaffold allows for the precise positioning of the amino and carboxylic acid groups, mimicking the binding of the natural ligand, glutamate. This can help in understanding the topology of the glutamate receptor binding site and in the design of novel agonists or antagonists.
-
GABAA Receptor Modulators: The unique three-dimensional structure of spiro[3.3]heptane derivatives makes them attractive candidates for the development of novel modulators of GABAA receptors. These receptors are the primary targets for benzodiazepines and other anxiolytic and sedative drugs. By exploring the chemical space around the spiro[3.3]heptane core, researchers aim to develop new modulators with improved efficacy and side-effect profiles.
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below are detailed protocols for the synthesis of the parent carboxylic acid and a representative amino acid derivative.
Protocol 1: Synthesis of this compound
This protocol describes the thermal decarboxylation of a dicarboxylic acid precursor to yield the target compound.[1]
Experimental Procedure:
-
Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask to 220 °C.
-
Continue heating for 30 minutes, during which the evolution of carbon dioxide will be observed.
-
Once the gas evolution ceases, discontinue heating and allow the reaction mixture to cool to room temperature.
-
The resulting crude product, this compound, can be purified by recrystallization or chromatography.
| Starting Material | Reagents/Conditions | Product | Yield |
| Spiro[3.3]heptane-2,2-dicarboxylic acid | 220 °C, 30 min | This compound | Not specified |
Protocol 2: Synthesis of Spiro[3.3]heptane-based Amino Acids via Strecker Synthesis
This protocol outlines a general approach for the synthesis of amino acid derivatives of spiro[3.3]heptane, a key class of compounds for neurological research.
Experimental Procedure:
-
Step 1: Formation of the α-aminonitrile. To a solution of a spiro[3.3]heptanone derivative (1 equivalent) in a suitable solvent (e.g., methanol), add ammonium chloride (1.5 equivalents) and sodium cyanide (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Step 2: Hydrolysis to the α-amino acid. Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) and heat the mixture at reflux for several hours.
-
After cooling, the resulting amino acid hydrochloride can be isolated by filtration or by evaporation of the solvent.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography.
| Starting Material | Key Reagents/Conditions | Intermediate | Final Product | Overall Yield |
| Substituted Spiro[3.3]heptanone | 1. NH4Cl, NaCN2. 6M HCl, reflux | α-aminonitrile | Spiro[3.3]heptane amino acid | Varies |
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives can be investigated through various experimental workflows, and their mechanism of action can be understood by examining their effects on specific signaling pathways.
Glutamate Receptor Signaling
Spiro[3.3]heptane-based amino acids can act as ligands for glutamate receptors, which are broadly classified into ionotropic and metabotropic receptors. The following diagram illustrates a simplified workflow for investigating the interaction of these compounds with glutamate receptors.
Caption: Workflow for Glutamate Receptor Interaction Studies.
The following diagram illustrates a simplified representation of the metabotropic glutamate receptor (mGluR) signaling pathway, which can be modulated by spiro[3.3]heptane derivatives.
Caption: mGluR Signaling Pathway.
GABAA Receptor Signaling
Spiro[3.3]heptane derivatives can also modulate the activity of GABAA receptors, which are ligand-gated ion channels. The following diagram illustrates a simplified workflow for investigating the interaction of these compounds with GABAA receptors.
Caption: Workflow for GABAA Receptor Modulation Studies.
The following diagram illustrates a simplified representation of the GABAA receptor and its modulation, which can be influenced by spiro[3.3]heptane derivatives.
Caption: GABAA Receptor Modulation.
References
Application of Spiro[3.3]heptane-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond "flatland," the realm of planar, aromatic compounds.[1] One of the most promising strategies in this endeavor is the use of saturated bioisosteres, which mimic the spatial arrangement of aromatic rings while offering enhanced three-dimensionality. The spiro[3.3]heptane scaffold has emerged as a standout candidate in this context. Its rigid, well-defined three-dimensional structure provides a unique platform for creating non-planar molecules.[1][2]
Spiro[3.3]heptane-2-carboxylic acid, a key derivative, serves as a valuable building block for incorporating this spirocyclic motif into drug candidates. It is particularly effective as a bioisosteric replacement for phenyl rings, aiming to improve physicochemical properties such as solubility and metabolic stability, and to explore novel intellectual property space.[3][4] This document provides an overview of its application, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Application: Bioisosteric Replacement of Phenyl Rings
The primary application of the spiro[3.3]heptane core, often accessed via its carboxylic acid derivative, is as a saturated bioisostere of mono-, meta-, and para-substituted benzene rings.[3][5] This substitution can lead to patent-free drug analogs with retained or even improved biological activity and physicochemical properties.[5][6]
Logical Relationship: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane moiety.
Case Studies: Preclinical Data
The utility of the spiro[3.3]heptane scaffold has been demonstrated through its incorporation into analogs of several FDA-approved drugs.
Sonidegib Analog (Hedgehog Pathway Inhibitor)
The meta-substituted phenyl ring in the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core. This resulted in two diastereomeric analogs, trans-76 and cis-76, which were evaluated for their biological activity and physicochemical properties.[5]
Signaling Pathway: Hedgehog Pathway Inhibition
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.
Table 1: Quantitative Data for Sonidegib and Spiro[3.3]heptane Analogs [5]
| Compound | IC50 (µM)¹ | Solubility (µM)² | cLogP | LogD (7.4)³ | CLint (µL/min/mg)⁴ | t1/2 (min)⁵ |
| Sonidegib | 0.0015 | 3 | 6.8 | ≥ 3.5 | 36 | 93 |
| (±)-trans-76 | 0.48 | 1 | 6.0 | ≥ 3.5 | 36 | 47 |
| (±)-cis-76 | 0.24 | 1 | 6.0 | ≥ 3.5 | 156 | 11 |
¹Inhibition of Hedgehog signaling in Gli-Luc reporter NIH3T3 cell line. ²Kinetic solubility in phosphate-buffered saline (PBS), pH 7.4. ³Distribution coefficient in n-octanol/PBS, pH 7.4. ⁴Intrinsic clearance in human liver microsomes. ⁵Half-life of metabolic decomposition.
Vorinostat Analog (HDAC Inhibitor)
The phenyl ring of the histone deacetylase (HDAC) inhibitor Vorinostat was replaced with a spiro[3.3]heptane moiety. The resulting analog, (±)-77, was tested for its cytotoxic effects on human hepatocellular carcinoma cells (HepG2).[7]
Table 2: Cytotoxicity of Vorinostat and Spiro[3.3]heptane Analog in HepG2 Cells (48h treatment) [7]
| Compound | Concentration | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | - | ~5 | ~2 |
| Vorinostat | 50 µM | ~25 | ~15 |
| (±)-77 | 50 µM | ~20 | ~10 |
Benzocaine Analog (Sodium Channel Blocker)
The para-substituted phenyl ring of the local anesthetic Benzocaine was replaced with a spiro[3.3]heptane structure to yield analog (±)-79. Its antinociceptive effect was evaluated using the tail-flick test in mice. The results indicated that the analog had a very similar activity profile to Benzocaine.[5]
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of spiro[3.3]heptane-containing compounds.
Protocol 1: Synthesis of this compound
This protocol is based on the thermal decarboxylation of a dicarboxylic acid precursor.[2]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Place crude spiro[3.3]heptane-3,3-dicarboxylic acid (e.g., 8.3 g, 0.046 mol) in a round-bottom flask equipped with a condenser.
-
Heat the material to 220°C in an oil bath.
-
Maintain the temperature for approximately 30 minutes, or until the evolution of carbon dioxide gas ceases.
-
Remove the heat source and allow the reaction mixture to cool to room temperature.
-
The resulting solid is the crude this compound, which can be purified further by recrystallization or chromatography if necessary.
Protocol 2: In Vitro Cytotoxicity Assay (HepG2 Cells)
This protocol describes a method to assess the cytotoxic effects of compounds like the Vorinostat analog.[7]
Methodology:
-
Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of the test compounds (e.g., Vorinostat, analog (±)-77) in DMSO. Dilute the compounds to the final desired concentration (e.g., 50 µM) in fresh cell culture media. Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a non-treated control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Staining:
-
Add a marker for apoptosis (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to the wells.
-
Add a marker for necrosis (e.g., Propidium Iodide).
-
Add a nuclear stain (e.g., Hoechst 33342) to visualize all cells.
-
Incubate according to the manufacturer's instructions.
-
-
Imaging: Acquire images using a fluorescent confocal microscope. Capture images in the blue (nuclei), green (apoptotic cells), and red (necrotic cells) channels.
-
Analysis: Quantify the percentage of apoptotic and necrotic cells relative to the total number of cells (determined by the nuclear stain) using image analysis software.
Protocol 3: Hedgehog Signaling Pathway Inhibition Assay
This protocol is a cell-based reporter assay to measure the inhibition of the Hedgehog signaling pathway.[5]
Methodology:
-
Cell Line: Use a stable NIH3T3 cell line containing a Gli-responsive firefly luciferase reporter construct (Gli-Luc).
-
Seeding: Plate the cells in a 96-well plate and allow them to grow to a suitable confluency.
-
Treatment: Serially dilute the test compounds (Sonidegib and its analogs) to create a range of concentrations. Add the compounds to the cells.
-
Pathway Activation: Stimulate the Hedgehog pathway, for example, by adding a Smoothened (SMO) agonist or by using conditioned media from cells overexpressing a Hedgehog ligand.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., vehicle-treated, activated cells). Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound and its derivatives are powerful tools in modern medicinal chemistry. Their application as bioisosteres for aromatic rings provides a robust strategy to "escape from flatland," leading to the development of novel, three-dimensional drug candidates. The case studies of Sonidegib, Vorinostat, and Benzocaine analogs demonstrate that this approach can yield compounds with retained biological activity and potentially improved physicochemical properties. The provided protocols offer a starting point for researchers looking to synthesize and evaluate their own spiro[3.3]heptane-containing molecules.
References
Application Notes and Protocols for the Functionalization of the Spiro[3.3]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, providing access to novel chemical space and potentially improving physicochemical properties of drug candidates.[1][2] This document provides detailed protocols for the synthesis and functionalization of the spiro[3.3]heptane core, enabling researchers to incorporate this versatile scaffold into their discovery programs.
I. Synthesis of Key Spiro[3.3]heptane Building Blocks
A common and efficient strategy for constructing the spiro[3.3]heptane framework involves the double alkylation of a suitable nucleophile with a 1,1-bis(halomethyl)cyclobutane derivative. Diethyl malonate is a frequently employed nucleophile in this approach.
Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
This protocol outlines the synthesis of a key dicarboxylate intermediate, which can be further elaborated to introduce a variety of functional groups.
Experimental Protocol: Double Alkylation of Diethyl Malonate
Materials:
-
1,1-Bis(bromomethyl)cyclobutane
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Ether
-
Saturated ammonium sulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and mechanical stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
In a separate flask, mix diethyl malonate and 1,1-bis(bromomethyl)cyclobutane in ethanol.
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add the sodium ethoxide solution to the reaction mixture, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 45 minutes.
-
Remove the ethanol by distillation.
-
Cool the reaction mixture and add cold water to dissolve the sodium halide salts.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.
-
Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure to obtain the product.
Synthesis of Fluorinated Spiro[3.3]heptane Building Blocks
Fluorine-containing spiro[3.3]heptanes are of particular interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. A convergent synthesis strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane allows for the preparation of a range of 6,6-difluorospiro[3.3]heptane derivatives on a multigram scale.[3][4][5]
Experimental Protocol: Synthesis of Diethyl 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylate
Materials:
-
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
-
Diethyl malonate
-
Sodium hydride
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF, add diethyl malonate dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in DMF.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the product.
II. Functionalization of the Spiro[3.3]heptane Scaffold
Once the spiro[3.3]heptane core is established, a variety of chemical transformations can be employed to introduce desired functional groups.
Krapcho Decarboxylation
The dicarboxylate intermediates can be converted to monocarboxylic acids via Krapcho decarboxylation, which involves heating the diester with a salt in a polar aprotic solvent.
Experimental Protocol: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Materials:
-
Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate
-
Sodium chloride
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate and sodium chloride in a mixture of DMSO and water.
-
Heat the mixture to 160°C and stir for 4 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be further purified by recrystallization or chromatography.
Curtius Rearrangement for Amine Synthesis
Carboxylic acids can be converted to the corresponding amines via the Curtius rearrangement. This transformation is crucial for introducing basic nitrogen atoms, which are common features in many drug molecules.
Experimental Protocol: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine
Materials:
-
6,6-Difluorothis compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Dioxane
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 6,6-difluorothis compound in tert-butanol and dioxane, add triethylamine and diphenylphosphoryl azide.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Boc-protected amine.
-
Treat the crude product with a solution of HCl in dioxane to remove the Boc protecting group.
-
Concentrate the solution and triturate the residue with ether to obtain the amine hydrochloride salt.
Reduction of Ketones
Spiro[3.3]heptanones are versatile intermediates that can be prepared through various synthetic routes. The ketone functionality can be reduced to a methylene group using the Wolff-Kishner reduction, providing access to the parent hydrocarbon scaffold or derivatives lacking the carbonyl group.
Experimental Protocol: Wolff-Kishner Reduction of Spiro[3.3]heptan-6-one
Materials:
-
Spiro[3.3]heptan-6-one
-
Hydrazine hydrate (85%)
-
Sodium hydroxide
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add spiro[3.3]heptan-6-one, hydrazine hydrate, and sodium hydroxide to diethylene glycol.
-
Heat the mixture to reflux to facilitate the formation of the hydrazone, allowing water and excess hydrazine to distill off.
-
Increase the temperature to 200°C to induce the decomposition of the hydrazone.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ether or pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by distillation or chromatography.
III. Data Presentation
Table 1: Summary of Yields for Key Synthetic Transformations
| Starting Material | Product | Reaction | Yield (%) | Reference |
| 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | Double Alkylation | 62 | [3] |
| Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid | Saponification | 93 | [3] |
| 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid | 6,6-Difluorothis compound | Decarboxylation | 93 | [3] |
| Spiro[3.3]heptan-6-one | Spiro[3.3]heptane | Wolff-Kishner Reduction (Huang-Minlon) | ~95 | [6] |
IV. Visualizations
Caption: General workflow for the synthesis and functionalization of the spiro[3.3]heptane scaffold.
Caption: Reaction pathway for the synthesis of functionalized 6,6-difluorospiro[3.3]heptanes.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols: Spiro[3.3]heptane-2-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane-2-carboxylic acid is a valuable building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that can significantly enhance the pharmacological properties of bioactive molecules. The introduction of this sp³-rich scaffold can lead to improved potency, selectivity, and pharmacokinetic profiles, addressing common challenges in drug discovery such as metabolic instability and off-target effects.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates, focusing on its role as a benzene bioisostere.
Application: Bioisosteric Replacement of Phenyl Rings in Drug Candidates
A key application of spiro[3.3]heptane derivatives is the bioisosteric replacement of phenyl groups in known drug molecules. The non-collinear exit vectors of the spiro[3.3]heptane scaffold can mimic the spatial arrangement of substituents on a phenyl ring, while introducing a more three-dimensional and saturated core.[1] This "escape from flatland" is a recognized strategy to improve the drug-like properties of molecules.[3]
Two prominent examples of this application are the synthesis of spiro[3.3]heptane-based analogs of the FDA-approved drugs Vorinostat (an HDAC inhibitor) and Sonidegib (a Hedgehog pathway inhibitor).[1] In these analogs, the spiro[3.3]heptane core replaces a central phenyl ring, leading to novel, patent-free compounds with retained or enhanced biological activity.[4]
Case Study 1: Vorinostat Analog as a Histone Deacetylase (HDAC) Inhibitor
Vorinostat is a histone deacetylase (HDAC) inhibitor used in cancer therapy. The spiro[3.3]heptane analog of Vorinostat replaces the phenyl group with the spirocyclic scaffold, aiming to improve its pharmacological profile. The synthesis of this analog involves the coupling of a functionalized spiro[3.3]heptane amine with a suitable side chain to form the final hydroxamic acid.[5]
Case Study 2: Sonidegib Analog as a Hedgehog Signaling Pathway Inhibitor
Sonidegib is an inhibitor of the Hedgehog signaling pathway, which is implicated in certain types of cancer. The spiro[3.3]heptane analog of Sonidegib replaces a meta-substituted benzene ring with the spiro[3.3]heptane core.[4] This modification can alter the molecule's interaction with the Smoothened (SMO) receptor, potentially leading to improved efficacy or a different side-effect profile.
Quantitative Data
The following tables summarize the biological activity of spiro[3.3]heptane-containing compounds and related molecules.
Table 1: In Vitro Activity of Spiro[3.3]heptane-Based HDAC Inhibitors and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Vorinostat | HDAC | ~10 | Various | [6] |
| Spiro[3.3]heptane Analog of Vorinostat | HDAC | Data not available | - | [1] |
| Other Spirocyclic HDAC Inhibitors | HDAC5 | 2.31 | - |
Table 2: In Vitro Activity of a Sonidegib Analog and Related Hedgehog Pathway Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Sonidegib | SMO | < 0.2 | NIH3T3 | [7] |
| Spiro[3.3]heptane Analog of Sonidegib | Hedgehog Pathway | High potency reported | NIH3T3 Gli reporter | [4] |
| Other SMO inhibitors (e.g., Vismodegib) | SMO | - | - | [7] |
Experimental Protocols
The following are representative protocols for key transformations involving this compound.
Protocol 1: General Procedure for Amide Coupling of this compound
This protocol describes a general method for the formation of an amide bond between this compound and an amine, a crucial step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Amine of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) (optional)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add the amine (1.1 eq), EDC (1.2 eq), and DMAP (0.1 eq).
-
If the amine is used as a hydrochloride salt, add DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Synthesis of a Vorinostat Analog Precursor
This protocol outlines the synthesis of a key intermediate for a spiro[3.3]heptane-based Vorinostat analog, starting from a spiro[3.3]heptane amine, which can be derived from this compound via a Curtius rearrangement.
Materials:
-
Spiro[3.3]heptan-2-amine (derived from the carboxylic acid)
-
Suberic acid monomethyl ester
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve spiro[3.3]heptan-2-amine (1.0 eq) and suberic acid monomethyl ester (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and HATU (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the amide precursor.
Visualizations
Histone Deacetylase (HDAC) Inhibition Pathway
Caption: Mechanism of HDAC inhibition by a Vorinostat analog.
Hedgehog Signaling Pathway and Inhibition
Caption: Inhibition of the Hedgehog pathway by a Sonidegib analog.
General Experimental Workflow
Caption: General workflow for synthesizing bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. prepchem.com [prepchem.com]
- 6. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Spiro[3.3]heptane Moiety into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic incorporation of the spiro[3.3]heptane moiety into bioactive molecules. This rigid, three-dimensional scaffold serves as a versatile bioisostere, offering a pathway to escape the "flatland" of traditional aromatic ring systems in drug design. The unique stereochemical and physicochemical properties of the spiro[3.3]heptane core can lead to improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document outlines the rationale, synthetic strategies, and biological implications of this approach, supported by quantitative data and detailed experimental protocols.
Rationale for Incorporation
The spiro[3.3]heptane motif is increasingly utilized in medicinal chemistry as a saturated, non-planar bioisostere for various cyclic structures, most notably the phenyl ring.[1][2][3][4] Its rigid structure allows for precise orientation of substituents in three-dimensional space, potentially leading to enhanced interactions with biological targets.[4] Key advantages of replacing aromatic or other cyclic moieties with a spiro[3.3]heptane core include:
-
Improved Physicochemical Properties: Replacement of a phenyl ring with a spiro[3.3]heptane scaffold can decrease lipophilicity (lower cLogP and logD values) and enhance aqueous solubility, which are desirable characteristics for drug candidates.[1][3]
-
Enhanced Metabolic Stability: The saturated nature of the spiro[3.3]heptane core can block metabolic pathways that target aromatic rings, such as oxidation by cytochrome P450 enzymes.[3][5]
-
Novel Chemical Space and Intellectual Property: The introduction of this unique scaffold provides access to novel chemical entities with the potential for new intellectual property claims.[1][3]
-
Conformational Restriction: The rigid spirocyclic system reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target.[6][7]
Data Presentation: Comparative Analysis of Bioactive Molecules
The following tables summarize quantitative data from studies where a spiro[3.3]heptane moiety was incorporated into known bioactive molecules, demonstrating its impact on biological activity and physicochemical properties.
Table 1: In Vitro Activity and Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | Structure | Target | IC50 (µM)[1] | cLogP[1] | logD (pH 7.4)[1] | Kinetic Solubility (µM)[1] |
| Sonidegib | (meta-phenyl) | Hedgehog Signaling Pathway | 0.02 | 6.8 | ≥ 3.5 | > 200 |
| (±)-trans-76 | (spiro[3.3]heptane) | Hedgehog Signaling Pathway | 0.04 | 6.0 | ≥ 3.5 | > 200 |
| (±)-cis-76 | (spiro[3.3]heptane) | Hedgehog Signaling Pathway | 0.1 | 6.0 | ≥ 3.5 | > 200 |
Table 2: Pharmacokinetic Properties of Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | CLint (µL min⁻¹ mg⁻¹)[1] | t1/2 (min)[1] |
| Sonidegib | 18 | 93 |
| (±)-trans-76 | 36 | 47 |
| (±)-cis-76 | 156 | 11 |
Table 3: In Vitro Activity of Vorinostat and its Spiro[3.3]heptane Analogs against HeLa Cells
| Compound | Structure | IC50 (µM)[1] |
| Vorinostat | (phenyl) | 2.5 |
| (±)-77 | (spiro[3.3]heptane) | 5.0 |
| 78 | (spiro[3.3]heptane) | 10.0 |
Table 4: Antinociceptive Effect of Benzocaine and its Spiro[3.3]heptane Analog
| Compound | Structure | Max Effect Time (min)[1] |
| Benzocaine | (para-phenyl) | 5 |
| (±)-79 | (spiro[3.3]heptane) | 15 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by a spiro[3.3]heptane-modified drug and a general experimental workflow for the synthesis and evaluation of these compounds.
Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib and its spiro[3.3]heptane analogs on SMO.
Caption: General experimental workflow for the development of spiro[3.3]heptane-containing bioactive molecules.
Experimental Protocols
The following are detailed protocols for the synthesis of key spiro[3.3]heptane building blocks and their incorporation into a bioactive molecule, adapted from the literature.[1]
Protocol 1: Synthesis of Spiro[3.3]heptanone Building Blocks via [2+2] Cycloaddition
This protocol describes a general procedure for the synthesis of substituted spiro[3.3]heptanones.
Materials:
-
Alkene (1.0 equiv.)
-
N,N-dimethylacetamide (DMA) or other suitable amide (1.2 equiv.)
-
Triflic anhydride (1.2 equiv.)
-
Collidine or 2,6-lutidine (1.2 equiv.)
-
1,2-dichloroethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of the amide (1.2 equiv.) and collidine or 2,6-lutidine (1.2 equiv.) in anhydrous 1,2-dichloroethane, add triflic anhydride (1.2 equiv.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add the alkene (1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the reaction to room temperature and quench by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the desired spiro[3.3]heptanone.[8]
Protocol 2: Synthesis of a Spiro[3.3]heptane Analog of Sonidegib (Illustrative Example)
This protocol provides a representative example of how to incorporate a spiro[3.3]heptane building block into a more complex molecule.
Step 1: Functionalization of the Spiro[3.3]heptanone
-
This step typically involves reactions such as reductive amination, Wittig olefination, or Grignard addition to install the necessary functional groups for coupling. For the Sonidegib analog, a key step is the conversion of the ketone to an amine.
Step 2: Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig Coupling)
-
The functionalized spiro[3.3]heptane building block is then coupled to the rest of the bioactive molecule. The specific coupling reaction will depend on the functional groups present on both fragments.
Illustrative Reductive Amination:
-
Dissolve the spiro[3.3]heptanone (1.0 equiv.) and the desired amine (1.1 equiv.) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equiv.), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Hedgehog Signaling Pathway Inhibition Assay
This protocol describes a cell-based reporter assay to evaluate the inhibitory activity of compounds on the Hedgehog signaling pathway.[1]
Materials:
-
NIH3T3 cell line stably transfected with a Gli-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds (e.g., Sonidegib and its spiro[3.3]heptane analogs) dissolved in DMSO
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the NIH3T3-Gli-Luc cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Prepare a serial dilution of the compounds in DMSO and then dilute into the cell culture medium.
-
Induce the Hedgehog pathway by adding Shh conditioned medium or a Smoothened agonist (e.g., SAG) to all wells except for the negative control.
-
Incubate the plates for 24-48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the IC50 values by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
These protocols and data provide a foundational resource for researchers interested in leveraging the unique properties of the spiro[3.3]heptane scaffold in modern drug discovery. The provided examples demonstrate the potential of this strategy to yield novel, patentable, and potentially superior therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Spiro[3.3]heptane Derivatives as Conformationally Restricted Glutamic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of spiro[3.3]heptane derivatives as conformationally restricted analogues of glutamic acid. This document details their application in studying glutamate receptors and enzymes, presents quantitative data on their biological activity, and provides detailed experimental protocols for their synthesis and evaluation.
Introduction
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in a vast array of physiological processes. The conformational flexibility of the glutamate molecule allows it to adopt numerous shapes, enabling interaction with a wide range of glutamate receptors and enzymes. However, this flexibility complicates the study of specific receptor subtype interactions and the design of selective therapeutic agents.
Conformationally restricted analogues of glutamic acid are invaluable tools for probing the bioactive conformations required for binding to specific receptors or enzymatic active sites. The rigid spiro[3.3]heptane scaffold has emerged as a particularly useful framework for the design of such analogues.[1] By incorporating the key pharmacophoric elements of glutamic acid—the α-amino acid and the distal carboxylic acid—onto this rigid bicyclic system, the relative spatial orientation of these functional groups becomes fixed. This allows for the synthesis of a library of stereoisomers, each presenting the pharmacophore in a unique and defined three-dimensional arrangement, thereby enabling a systematic exploration of the steric and conformational requirements of glutamate binding sites.[1][2][3][4]
Applications
Spiro[3.3]heptane-based glutamic acid analogues have primarily been investigated in two key areas:
-
Probing Glutamate Receptor Topologies: Due to their rigid structure, these analogues can be used to map the binding pockets of various ionotropic and metabotropic glutamate receptor subtypes. By assessing the binding affinity and functional activity of different stereoisomers, researchers can deduce the optimal conformation of glutamate for activating or inhibiting a specific receptor subtype.[2][3]
-
Development of Enzyme Inhibitors: These compounds have been explored as potential inhibitors of enzymes that process glutamic acid, such as glutamate racemase. This enzyme is crucial for the synthesis of D-glutamate, a key component of the bacterial cell wall, making it an attractive target for the development of novel antibiotics.[1]
Data Presentation
Inhibitory Activity against Helicobacter pylori Glutamate Racemase
A library of spiro[3.3]heptane-based glutamic acid analogues has been synthesized and evaluated for their inhibitory activity against Helicobacter pylori glutamate racemase. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented in the table below.
| Compound ID | Substitution Pattern | Stereoisomer | IC50 (mM)[1] |
| 15a | 1-Amino-1,6-dicarboxylic acid | (1R,4r,6S) | 3.5 |
| 15b | 1-Amino-1,6-dicarboxylic acid | (1S,4r,6R) | 18 |
| 16a | 1-Amino-1,6-dicarboxylic acid | (1R,4s,6S) | 2.9 |
| 16b | 1-Amino-1,6-dicarboxylic acid | (1S,4s,6R) | 1.9 |
| 17a | 6-Amino-1,6-dicarboxylic acid | (1S,4r,6R) | 5.3 |
| 17b | 6-Amino-1,6-dicarboxylic acid | (1R,4r,6S) | 6.5 |
| 18b | 6-Amino-1,6-dicarboxylic acid | (1R,4s,6S) | 2.5 |
| 21b | 1-Amino-1,5-dicarboxylic acid | Stereoisomer 2 | 4.8 |
Note: For other synthesized compounds not listed, lower inhibitory activity was observed and could not be precisely measured.[1]
Mandatory Visualizations
Signaling Pathways of Metabotropic Glutamate Receptors
The spiro[3.3]heptane derivatives are designed to interact with glutamate receptors, which trigger distinct intracellular signaling cascades. The following diagrams illustrate the principal signaling pathways for Group I, II, and III metabotropic glutamate receptors (mGluRs).
General Experimental Workflow for Synthesis
The synthesis of various regio- and stereoisomers of spiro[3.3]heptane-based glutamic acid analogues typically follows a multi-step pathway involving the construction of the spirocyclic core followed by the introduction of the amino acid functionality.
Experimental Protocols
Synthesis of Spiro[3.3]heptane Analogues
The following protocols are generalized from the synthetic routes reported in the literature.[1][4] Specific reagents and conditions will vary depending on the target regio- and stereoisomer.
1. Synthesis of a Key Intermediate: 5-(Hydroxymethyl)spiro[3.3]heptan-2-one [1]
-
Step 1: Reductive Dechlorination: A solution of the dichlorinated precursor (e.g., 5-(((tert-butyldiphenylsilyl)oxy)methyl)-7,7-dichlorospiro[3.3]heptan-2-one) is treated with zinc powder and ammonium chloride in an appropriate solvent like ethyl acetate. The reaction is stirred at room temperature overnight. After filtration and evaporation, the crude product is purified by column chromatography.
-
Step 2: Desilylation: The silyl ether from the previous step is dissolved in tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) in THF is added, and the mixture is stirred for 2 hours. The solvent is removed in vacuo, and the resulting alcohol is purified by silica gel column chromatography to yield 5-(hydroxymethyl)spiro[3.3]heptan-2-one.
2. Introduction of the Amino Acid Moiety via Strecker Reaction [1]
-
To a solution of the spiro[3.3]heptane ketone in a suitable solvent (e.g., toluene), add a chiral auxiliary (e.g., (R)-α-phenylglycinol or Ellman's sulfinamide), trimethylsilyl cyanide (TMSCN), and a catalyst such as ytterbium triflate (Yb(OTf)3).
-
The reaction mixture is stirred at room temperature for several days.
-
The resulting diastereomeric α-aminonitriles are then hydrolyzed under acidic conditions (e.g., concentrated HCl) at elevated temperatures to yield the corresponding amino acids.
-
The diastereomers are separated by chromatographic techniques (e.g., HPLC) to provide the pure stereoisomers.
Biological Evaluation Protocols
1. Glutamate Racemase Inhibition Assay
This protocol is adapted from methods used to screen for inhibitors of H. pylori glutamate racemase.[1]
-
Principle: The enzymatic activity is determined in the reverse direction (D-Glu to L-Glu) using a coupled spectrophotometric assay. The production of L-glutamate is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product, which can be measured at a specific wavelength.
-
Reagents:
-
HEPES buffer (50 mM, pH 8.0)
-
NAD+ (5 mM)
-
Bovine L-glutamate dehydrogenase
-
ADP (2.5 mM)
-
INT (0.65 mM)
-
Diaphorase
-
D-Glutamate (substrate, e.g., 20 mM)
-
Purified H. pylori glutamate racemase
-
Spiro[3.3]heptane test compounds
-
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NAD+, L-glutamate dehydrogenase, ADP, INT, and diaphorase.
-
Add the spiro[3.3]heptane test compound at various concentrations to the wells of a microplate.
-
Add the substrate, D-glutamate, to all wells.
-
Initiate the reaction by adding the purified glutamate racemase enzyme.
-
Incubate the plate at 37°C and monitor the increase in absorbance at the appropriate wavelength for the formazan product.
-
Calculate the rate of reaction and determine the IC50 values for each test compound by plotting the percent inhibition against the compound concentration.
-
2. General Protocol for Glutamate Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay. Specific conditions (e.g., choice of radioligand, cell membranes, and incubation times) must be optimized for the specific glutamate receptor subtype being investigated.
-
Principle: The affinity of a spiro[3.3]heptane analogue for a glutamate receptor is determined by its ability to compete with a known radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes expressing the target glutamate receptor subtype (e.g., from transfected HEK293 or CHO cells).
-
Radioligand specific for the target receptor (e.g., [3H]LY341495 for group II mGluRs).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Non-specific binding control (e.g., a high concentration of glutamate).
-
Spiro[3.3]heptane test compounds.
-
96-well plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the spiro[3.3]heptane test compounds.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and either buffer (for total binding), the non-specific binding control, or a dilution of the test compound.
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki or IC50 values for the test compounds by fitting the competition binding data to a suitable model using non-linear regression analysis.
-
References
- 1. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
Welcome to the technical support center for the synthesis of Spiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the widely used thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.
Issue 1: Low Yield of this compound
Q1: My final yield of this compound is significantly lower than expected after thermal decarboxylation. What are the potential causes and solutions?
A1: Low yield in this synthesis can stem from several factors, primarily related to the precursor quality and the decarboxylation conditions.
| Potential Cause | Recommended Solution |
| Incomplete Decarboxylation | The reaction may not have gone to completion. Ensure the reaction temperature is maintained at a vigorous 220°C. Monitor the reaction for the cessation of carbon dioxide evolution, which indicates the reaction is complete. Extending the reaction time by 10-15 minutes may be beneficial. |
| Degradation of Product | Prolonged heating at high temperatures can lead to the degradation of the desired product. Avoid exceeding the recommended reaction time significantly. Once CO2 evolution has stopped, cool the reaction mixture promptly. |
| Impure Precursor | The purity of the starting material, spiro[3.3]heptane-2,2-dicarboxylic acid, is crucial. Impurities can interfere with the decarboxylation and lead to side reactions. It is recommended to purify the dicarboxylic acid precursor by recrystallization before the thermal decarboxylation step. |
| Sub-optimal Reaction Scale | Very small-scale reactions can be prone to proportionally larger losses during transfer and workup. If possible, perform the reaction on a larger scale (e.g., >5 g of precursor) to minimize these effects. |
Issue 2: Dark-Colored or Tarry Final Product
Q2: The crude this compound obtained after decarboxylation is a dark brown or black tar. How can I prevent this and purify my product?
A2: The formation of a dark, tarry product is usually a sign of decomposition at high temperatures.
| Potential Cause | Recommended Solution |
| Overheating | Localized overheating can cause charring and decomposition. Ensure uniform heating of the reaction vessel. Using a sand bath or a heating mantle with efficient stirring can help maintain a consistent temperature. |
| Presence of Impurities | Impurities in the spiro[3.3]heptane-2,2-dicarboxylic acid can act as catalysts for decomposition at high temperatures. As mentioned previously, purifying the precursor is a critical step. |
| Purification Strategy | If a dark crude product is obtained, purification can be attempted. Column chromatography on silica gel is a common method for purifying related spirocyclic compounds. A solvent system of ethyl acetate in hexanes would be a good starting point for elution. Alternatively, vacuum distillation can be effective for purification on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a high temperature (220°C) for the thermal decarboxylation?
A1: The thermal decarboxylation of dicarboxylic acids, particularly those where the two carboxyl groups are attached to the same carbon (gem-dicarboxylic acids), requires a significant amount of energy to proceed. The high temperature provides the necessary activation energy to break the carbon-carbon bond and release carbon dioxide. The reaction proceeds through a cyclic transition state, which is facilitated by the high thermal energy.
Q2: Are there alternative methods for synthesizing this compound?
A2: Yes, several alternative synthetic routes have been reported. These often involve multi-step sequences and may offer advantages in terms of scalability or the avoidance of high-temperature reactions. One common strategy involves the synthesis of a 6-oxospiro[3.3]heptane-2-carboxylate intermediate, which can then be converted to the desired carboxylic acid. Another approach utilizes [2+2] cycloaddition reactions to construct the spirocyclic core. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Q3: How can I purify the final this compound?
Experimental Protocols
Key Experiment: Synthesis of this compound via Thermal Decarboxylation
This protocol is based on the thermal decarboxylation of crude spiro[3.3]heptane-2,2-dicarboxylic acid.[1]
Step 1: Synthesis of Spiro[3.3]heptane-2,2-dicarboxylic Acid (Precursor)
The precursor is typically synthesized via a malonic ester synthesis approach, reacting 1,1-bis(bromomethyl)cyclobutane with diethyl malonate in the presence of a base, followed by hydrolysis of the resulting diester.
Step 2: Thermal Decarboxylation
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Place the crude spiro[3.3]heptane-2,2-dicarboxylic acid (e.g., 8.3 g, 0.046 mol) in a round-bottom flask equipped with a condenser or an air leak.
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Heat the flask in a sand bath or with a heating mantle to 220°C.
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Maintain this temperature for approximately 30 minutes. The reaction is complete when the evolution of carbon dioxide gas ceases.
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Discontinue heating and allow the reaction mixture to cool to room temperature.
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The resulting crude material is this compound.
Data Presentation: Representative Yields
| Starting Material | Product | Reaction Conditions | Reported Yield |
| Spiro[3.3]heptane-2,2-dicarboxylic acid (8.3 g) | This compound | 220°C, 30 min | 5.38 g (approx. 83%) |
Visualizations
Experimental Workflow: Synthesis of this compound
References
Technical Support Center: Synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
A1: There are several established synthetic routes, each with its own set of advantages and challenges. The most common strategies include:
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A multi-step synthesis involving the reduction of a starting diester, tosyl protection, ring closure, deprotection, and final Boc protection.[1]
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A route starting from the reduction of a dichlorinated precursor, tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, using zinc powder.[2][3]
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The oxidation of the corresponding alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, typically using Dess-Martin periodinane (DMP).[3]
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A [2+2] cycloaddition reaction with dichloroketene, followed by further transformations.[4]
Q2: Why is this molecule a valuable building block in drug discovery?
A2: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional molecule that provides a convenient starting point for novel compounds. Its rigid spirocyclic core is considered a valuable scaffold in medicinal chemistry, serving as a piperidine ring system surrogate and allowing for diverse functionalization on both the azetidine and cyclobutane rings.[4][5] This structural uniqueness can lead to new pharmacophores and improved pharmacokinetic properties in drug candidates.[6]
Q3: What are the main challenges in the synthesis and purification of the final compound?
A3: Common challenges include low yields in some of the synthetic steps, difficulty in purifying intermediates, and the potential for side reactions.[1] For instance, the [2+2] cycloaddition approach initially faced issues with complex reaction mixtures and no evidence of the desired product.[4] Purification often requires column chromatography, and in some cases, recrystallization is necessary to obtain the final product with high purity.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the reduction of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Incomplete reaction; deactivation of zinc powder. | Ensure the zinc powder is activated. The reaction can be stirred at room temperature for an extended period (15-18 hours) to drive it to completion.[2][3] |
| Formation of complex mixtures in the [2+2] cycloaddition with dichloroketene | Unfavorable reaction conditions. | The generation of dichloroketene from dichloroacetyl chloride and triethylamine can be problematic.[4] Consider alternative methods for ketene generation or explore different solvents and temperatures. |
| Difficulty in purifying the final product | Presence of closely eluting impurities. | Purification can be achieved by flash chromatography using a gradient of ethyl acetate in heptane or hexane.[2][3] If impurities persist, recrystallization from a suitable solvent system like ethyl acetate and heptane can be effective.[4] |
| Incomplete oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Insufficient oxidant; short reaction time. | Use a slight excess of Dess-Martin periodinane (e.g., 1.06 equivalents). Monitor the reaction progress closely by TLC. The reaction is typically fast at room temperature.[3] |
| Low overall yield in multi-step synthesis | Suboptimal yields in one or more steps. | A reported multi-step synthesis has achieved a total yield of 41%, indicating that optimization of each step is crucial.[1] Focus on improving the efficiency of problematic steps, such as the initial reduction and ring-closing reactions. |
Summary of Key Synthetic Steps and Yields
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Zinc powder, Acetic acid | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 58 | [2] |
| tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Zinc powder, Ammonium chloride, Methanol | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 66 | [2][3] |
| tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Dess-Martin periodinane, Dichloromethane | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 73 | [3] |
| Compound (20) (from multi-step synthesis) | Hydrochloric acid, then Boc₂O, Sodium bicarbonate | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 60.1 (two steps) | [1] |
Experimental Protocols
Method 1: Reduction of Dichloro Precursor
A solution of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1 g, 3.5 mmol) in dioxane (20 mL) is added dropwise to a suspension of zinc powder (0.7 g, 10.71 mmol) in acetic acid (20 mL) at 0 °C. The reaction mixture is then stirred at room temperature for 15 hours. Following this, the mixture is filtered through celite. The filtrate is basified with a 33% sodium hydroxide solution and extracted with ethyl acetate (2 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography using 30% ethyl acetate in hexane to yield the title compound as a pale yellow solid.[2]
Method 2: Oxidation of Alcohol Precursor
To a solution of crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol) in dichloromethane (20 mL) at 0 °C, Dess-Martin periodinane (2.10 g, 4.95 mmol) is added in two portions. After 10 minutes, the ice bath is removed, and the reaction is monitored by TLC. After 30 minutes, the reaction is diluted with ethyl acetate and washed twice with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography (10% to 50% ethyl acetate/heptane) to give the final product as a white solid.[3]
Synthetic Workflow Diagrams
Caption: Workflow for the synthesis via reduction of a dichloro precursor.
Caption: Workflow for the synthesis via oxidation of an alcohol precursor.
Caption: Decision-making workflow for troubleshooting low product yield.
References
- 1. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spiro[3.3]heptane-2-carboxylic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Spiro[3.3]heptane-2-carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the enantiomers of this compound?
A1: The primary methods for resolving the enantiomers of this compound and its analogs are:
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Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. For effective separation, the carboxylic acid may need to be derivatized into an ester or amide.
-
Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
Q2: Can I directly separate the enantiomers of this compound on a chiral HPLC column?
A2: Direct separation may be challenging. The polarity of the carboxylic acid group can lead to poor peak shape and retention on some chiral stationary phases. Derivatization to a less polar ester (e.g., cinnamyl ester) or amide can significantly improve separation efficiency on columns such as those with a cellulose phenyl carbamate stationary phase.[1]
Q3: What are suitable chiral resolving agents for the diastereomeric crystallization of this compound?
A3: For the related Spiro[3.3]heptane-2,6-dicarboxylic acid, the chiral alkaloid brucine has been successfully used as a resolving agent, achieving an enantiomeric excess (e.e.) of 90%.[1] Other common chiral amines like (R)- or (S)-1-phenylethylamine could also be effective. The choice of resolving agent and solvent system is crucial and often requires empirical screening.
Q4: What kind of yields and enantiomeric excess (e.e.) can I expect from these purification techniques?
A4: For the diastereomeric resolution of Spiro[3.3]heptane-2,6-dicarboxylic acid using brucine, an enantiomeric excess of 90% has been reported.[1] Chiral HPLC, following derivatization, has the potential to yield enantiomers with very high optical purity (>99% e.e.). The overall yield will depend on the efficiency of the separation and the number of purification steps.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solvent is too good (high solubility of both diastereomeric salts).- Concentration is too low. | - Try a different solvent or a mixture of solvents.- Slowly add an anti-solvent (a solvent in which the salts are less soluble).- Concentrate the solution by slow evaporation. |
| Oiling out instead of crystallization | - Supersaturation is too high.- Cooling rate is too fast. | - Dilute the solution slightly before cooling.- Decrease the cooling rate; allow the solution to cool to room temperature slowly before placing it in a refrigerator. |
| Low diastereomeric excess (d.e.) of crystals | - Solubilities of the diastereomeric salts are too similar in the chosen solvent.- Co-precipitation of both diastereomers. | - Screen a wider range of solvents to find one with a larger solubility difference between the diastereomers.- Perform multiple recrystallizations of the obtained crystals. |
| Low yield of the desired diastereomer | - The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the solvent to minimize the solubility of the target salt.- Cool the crystallization mixture to a lower temperature.- Recover the second enantiomer from the mother liquor by changing the solvent or using a different resolving agent. |
Chiral HPLC Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol, addition of acidic/basic modifiers). |
| Poor peak shape (tailing or fronting) | - Secondary interactions between the analyte and the stationary phase.- Column overload. | - Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds).- Reduce the sample concentration or injection volume. |
| Low recovery of the compound | - Irreversible adsorption onto the column. | - Change the mobile phase composition or the stationary phase.- Ensure the sample is fully dissolved in the mobile phase before injection. |
| Difficulty in removing the derivatizing agent | - The chosen derivative is too stable. | - Select a derivatizing agent that can be cleaved under mild conditions that do not cause racemization. |
Experimental Protocols
Diastereomeric Salt Crystallization (Adapted from Spiro[3.3]heptane-2,6-dicarboxylic acid resolution)
Objective: To separate the enantiomers of this compound via fractional crystallization of diastereomeric salts.
Materials:
-
Racemic this compound
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Chiral resolving agent (e.g., Brucine or (R)-1-phenylethylamine)
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Solvent (e.g., acetone, methanol, ethanol, or mixtures thereof)
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Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation: Dissolve racemic this compound in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Combine the two solutions and heat gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cool the mixture in a refrigerator or ice bath to maximize crystal formation.
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Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
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Liberation of the Enantiomer: Suspend the collected crystals in water and add an aqueous HCl solution to acidify the mixture (pH ~2).
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.
Chiral HPLC Purification (Conceptual Protocol)
Objective: To separate the enantiomers of this compound by preparative chiral HPLC after derivatization.
Procedure:
-
Derivatization: Convert the racemic this compound to a suitable derivative (e.g., dicinnamyl ester) to improve its chromatographic properties. This can be achieved by standard esterification methods.
-
Analytical Method Development:
-
Column: Screen various chiral columns. A cellulose phenyl carbamate stationary phase has been shown to be effective for a similar compound.[1]
-
Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10 v/v). Optimize the ratio to achieve baseline separation.
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Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.
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Detection: Use a UV detector at a wavelength where the derivative absorbs.
-
-
Preparative Separation:
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Scale up the analytical method to a preparative or semi-preparative column with the same stationary phase.
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Increase the injection volume and sample concentration.
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Collect the fractions corresponding to each enantiomer.
-
-
Post-Purification:
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Combine the fractions for each enantiomer.
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Remove the mobile phase under reduced pressure.
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Cleavage of the Derivative: If necessary, cleave the ester group to regenerate the carboxylic acid using appropriate hydrolysis conditions that do not cause racemization.
-
Analysis: Confirm the purity and enantiomeric excess of the final products.
-
Visualizations
Caption: Workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for diastereomeric salt crystallization.
References
Technical Support Center: Overcoming Challenges in Spiro[3.3]heptane Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the synthetic challenges associated with the low reactivity of spiro[3.3]heptane precursors.
Frequently Asked Questions (FAQs)
Q1: Why is the direct functionalization of the spiro[3.3]heptane core so challenging?
A1: The spiro[3.3]heptane core is a highly strained, sp³-rich scaffold. Its C-H bonds are generally unactivated and sterically hindered, making direct functionalization difficult. The high bond strength and lack of directing groups contribute to its low reactivity towards many standard transformations. Consequently, synthetic strategies often rely on the functionalization of precursors where reactivity is pre-installed.
Q2: What are the most common strategies to introduce functionality onto a spiro[3.3]heptane scaffold?
A2: The most successful approaches involve either building the scaffold with the desired functional groups already in place or using a highly reactive intermediate. Key strategies include:
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[2+2] Cycloadditions: Reactions of methylenecyclobutane with ketenes or other activated species can directly generate functionalized spiro[3.3]heptanones.[1]
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Rearrangement Reactions: Semipinacol rearrangements of 1-cyclopropylcyclobutanols or related structures can yield spiro[3.3]heptanones.[1]
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Functional Group Interconversion: Starting with a pre-functionalized core, such as spiro[3.3]heptan-1-one or spiro[3.3]heptane-1,6-dicarboxylic acid, allows for more conventional synthetic transformations.[2]
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Strain-Release Functionalization: Utilizing the inherent strain of related precursors, like bicyclo[1.1.0]butanes, can drive reactions that form the spiro[3.3]heptane core with incorporated functional groups.[1]
Q3: Are there any successful examples of direct C-H activation on the spiro[3.3]heptane ring?
A3: While challenging, some methods for direct C-H functionalization are emerging, particularly through radical pathways. These approaches often require strong hydrogen atom abstractors and can provide access to previously inaccessible derivatives. However, these methods are still under development and may not be as general as stepwise functionalization strategies.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution at a Spiro[3.3]heptane Center
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of a spiro[3.3]heptyl halide/tosylate with a nucleophile. | Steric Hindrance: The spirocyclic core can significantly hinder the backside attack required for an SN2 reaction. | 1. Use a more reactive leaving group: Triflate or nosylate may be more effective than bromide or tosylate. 2. Employ a less bulky nucleophile: If possible, consider smaller, more potent nucleophiles. 3. Increase Reaction Temperature: Carefully increase the temperature to provide more energy to overcome the activation barrier. Monitor for side reactions. 4. Consider an SN1 pathway: For tertiary spiro[3.3]heptyl systems, conditions favoring an SN1 mechanism (polar, protic solvent) might be more successful, though carbocation rearrangements are a risk. |
| Formation of elimination products instead of the desired substitution product. | Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases, favoring elimination, especially with hindered substrates. | 1. Use a non-basic nucleophile: For example, use azide as a precursor to an amine, followed by reduction. 2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. 3. Change the solvent: A more polar, aprotic solvent (e.g., DMSO, DMF) can favor SN2 over E2. |
Issue 2: Unwanted Rearrangements During Acid-Catalyzed Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of unexpected isomers or ring-opened products in the presence of acid. | Carbocation Instability: The high strain of the spiro[3.3]heptane system can lead to carbocation intermediates that readily undergo rearrangement to relieve strain. | 1. Use a milder acid: Switch from strong acids like H₂SO₄ to milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid-supported acids. 2. Lower the reaction temperature: This can disfavor rearrangement pathways by reducing the available thermal energy. 3. Avoid generating carbocations: If possible, choose a synthetic route that does not involve carbocationic intermediates at the spirocyclic core. For example, use reactions that proceed through concerted or radical mechanisms. |
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement
This protocol is adapted from a strain-relocating semipinacol rearrangement strategy.[1]
-
Generation of the Lithiated Bicyclobutane: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-sulfonylbicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF at -78 °C. Add n-butyllithium (1.05 equiv) dropwise and stir the solution for 30 minutes at -78 °C.
-
Addition to Cyclopropanone Equivalent: To the solution from step 1, add a solution of a 1-sulfonylcyclopropanol (a cyclopropanone surrogate, 1.1 equiv) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
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Acid-Mediated Rearrangement: Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude 1-bicyclobutylcyclopropanol intermediate is then dissolved in dichloromethane and treated with methanesulfonic acid (MsOH) or aluminum trichloride (AlCl₃) (1.5 equiv) at room temperature.
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Work-up and Purification: Monitor the reaction by TLC until completion. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.
Protocol 2: Synthesis of a Functionalized Spiro[3.3]heptane via Double Alkylation
This protocol describes a general method for constructing the spiro[3.3]heptane core by alkylating an active methylene compound.[3][4]
-
Preparation of the Dibromide Precursor: A key precursor is a 1,1-bis(bromomethyl)cyclobutane derivative. This can be synthesized from the corresponding diol via treatment with PBr₃ or another suitable brominating agent.
-
Double Alkylation: To a solution of an active methylene compound such as diethyl malonate or ethyl cyanoacetate (1.5 equiv) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (2.2 equiv) at 0 °C. Stir for 30 minutes.
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Cyclization: Add the 1,1-bis(bromomethyl)cyclobutane derivative (1.0 equiv) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 80 °C. Stir at this temperature for 12-24 hours, monitoring by TLC.
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Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation.
-
Further Functionalization: The resulting ester or cyano group can be further transformed. For example, hydrolysis and decarboxylation can yield the corresponding spiro[3.3]heptane carboxylic acid.[5]
Data Summary
Table 1: Comparison of Conditions for Spiro[3.3]heptanone Synthesis
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Reference |
| [2+2] Cycloaddition | Methylenecyclobutane, Dichloroketene | Diethyl ether | 0 °C to rt | ~70% | [6] |
| Semipinacol Rearrangement | 1-Sulfonylbicyclobutane, 1-Sulfonylcyclopropanol, MsOH | THF, then DCM | -78 °C to rt | 60-85% | [1] |
Table 2: Conditions for Double Alkylation to Form Spiro[3.3]heptane Core
| Active Methylene Compound | Base | Solvent | Temperature | Yield (%) | Reference |
| Diethyl malonate | NaH | DMF | rt to 80 °C | 88% | [4] |
| Ethyl cyanoacetate | K₂CO₃ | DMF | 80 °C | 68% | [4] |
| TosMIC | K₂CO₃ | DMSO | rt | ~75% | [3] |
Visualizations
Caption: A generalized workflow for the synthesis and subsequent functionalization of spiro[3.3]heptane derivatives.
Caption: A decision tree for troubleshooting low-yielding nucleophilic substitution reactions on spiro[3.3]heptane precursors.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Synthesis of Spiro[3.3]heptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of spiro[3.3]heptane derivatives. The content is designed to address specific experimental challenges with practical solutions.
Troubleshooting Guides
This section is organized by common synthetic methodologies used to prepare spiro[3.3]heptane derivatives.
Methodology 1: Semipinacol Rearrangement for Spiro[3.3]heptan-1-ones
This approach often involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, followed by an acid-mediated semipinacol rearrangement.[1]
Question: My reaction to form the spiro[3.3]heptan-1-one is low-yielding. What are the potential causes and solutions?
Answer: Low yields in this sequence can arise from either the initial addition step to form the bicyclobutylcyclopropanol intermediate or the subsequent rearrangement.
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Troubleshooting the Addition Step:
-
Inactive Lithiated Species: Ensure the n-BuLi used for lithiation is fresh and properly titrated. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF, argon or nitrogen atmosphere).
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Temperature Control: The lithiation and subsequent addition are typically performed at low temperatures (-78 °C).[1] Deviation from this can lead to side reactions. Ensure your cooling bath is stable throughout the addition.
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Solvent and Concentration: The choice of solvent and concentration can be critical. While THF is commonly used, exploring other ethereal solvents or adjusting the molarity might be necessary for specific substrates.[1]
-
-
Troubleshooting the Rearrangement Step:
-
Acid Choice and Stoichiometry: The type and amount of acid used to promote the rearrangement are crucial. While MsOH is often effective, other Brønsted or Lewis acids like AlCl₃ can be screened.[1] The optimal acid and its stoichiometry may need to be determined empirically for your specific substrate.
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Reaction Time and Temperature: The rearrangement is typically conducted at room temperature.[1] If the reaction is sluggish, gentle heating might be required. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
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Question: I am observing the formation of diastereomeric mixtures in my spiro[3.3]heptan-1-one synthesis. How can I improve the diastereoselectivity?
Answer: The diastereoselectivity of this rearrangement is often influenced by the stability of carbocation intermediates.
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Substrate Control: The stereochemistry of the starting materials, particularly substituted cyclopropanone equivalents, can be highly specific and directly translate to the product's stereochemistry.[1] Ensure the stereochemical purity of your starting materials.
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Proposed Mechanism and Side Products: The formation of diastereomers may arise from the rotation of long-lived cyclopropylcarbinyl cation intermediates.[1] Modifying the electronic properties of the substituents on your starting materials could potentially influence the lifetime and rotational barriers of these intermediates, thereby affecting the diastereomeric ratio.
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Purification: If achieving complete diastereoselectivity is challenging, careful purification by column chromatography or recrystallization may be necessary to isolate the desired diastereomer.
Methodology 2: Rhodium-Catalyzed Cyclopropanation
This method is utilized for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes, including spiro[3.3]heptane derivatives, via the cyclopropanation of exocyclic olefins.[2]
Question: My rhodium-catalyzed cyclopropanation is resulting in a low diastereomeric ratio (d.r.). How can I improve this?
Answer: The diastereoselectivity in rhodium-catalyzed cyclopropanations is influenced by the catalyst, substrate, and reaction conditions.
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Catalyst Selection: The choice of the dirhodium tetracarboxylate catalyst and its ligands is paramount. Different rhodium catalysts can exhibit varying degrees of stereocontrol. If you are using a standard rhodium catalyst, consider screening other commercially available or literature-reported catalysts known for high diastereoselectivity in similar systems.
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Substrate Sterics and Electronics: The steric and electronic nature of the substituents on both the diazo compound and the exocyclic olefin play a significant role. For instance, increasing the steric bulk on the directing group of the olefin can enhance facial selectivity. Similarly, electron-withdrawing or -donating groups on the aryl diazoacetate can impact the reactivity and selectivity of the carbene intermediate. Reactions with heteroaryldiazoacetates have shown good to excellent diastereocontrol.[2]
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Solvent and Temperature: The reaction solvent can influence the catalyst's conformation and the transition state geometry. Screen a range of non-polar and polar aprotic solvents. Lowering the reaction temperature often leads to improved diastereoselectivity by favoring the transition state with the lowest activation energy.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the purification of spiro[3.3]heptane derivatives?
A1: Purification can be challenging due to the often non-polar nature of the spirocyclic core and the potential for co-elution of diastereomers.
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Chromatography: High-performance flash chromatography with carefully selected solvent systems is often required. Sometimes, the addition of a small percentage of a modifier like triethylamine to the eluent can improve separation.[3]
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Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purifying and isolating a single diastereomer.
-
Derivatization: In some cases, derivatizing the product to a more crystalline compound can facilitate purification, followed by the removal of the derivatizing group.
Q2: How can I confirm the stereochemistry of my synthesized spiro[3.3]heptane derivatives?
A2: The determination of the relative and absolute stereochemistry is crucial.
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NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, are powerful tools for determining the relative stereochemistry by observing through-space correlations between protons on the different rings.
-
X-ray Crystallography: Unambiguous structural determination can be achieved through single-crystal X-ray diffraction analysis if a suitable crystal can be obtained.[4]
-
Chiral HPLC: For enantioselective syntheses, chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric excess (ee) by separating the enantiomers on a chiral stationary phase.
Data Presentation
Table 1: Optimization of the Addition Step for Bicyclobutylcyclopropanol Intermediate Formation[1]
| Entry | R-Li | Solvent (conc.) | Temperature (°C) | Yield A (%) |
| 1 | n-BuLi | THF (0.1M) | -78 | <5 |
| 2 | n-BuLi | THF (0.1M) | -78 to 0 | ~10 |
| 3 | t-BuLi | THF (0.1M) | -78 | ~20 |
| 4 | t-BuLi | Et₂O (0.1M) | -78 | ~45 |
| 5 | t-BuLi | Toluene (0.1M) | -78 | <5 |
Yield determined by ¹H NMR using 1,3,5-trimethoxybenzene as internal standard.
Experimental Protocols
Key Experiment: Telescoped Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement[1]
Step 1: Formation of the Bicyclobutylcyclopropanol Intermediate
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To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.5 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-BuLi (1.5 equiv.) dropwise.
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Stir the resulting solution for 30 minutes at -78 °C.
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Add a solution of 1-sulfonylcyclopropanol (1.0 equiv.) in anhydrous THF dropwise.
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Stir the reaction mixture at -78 °C for 1 hour.
Step 2: Semipinacol Rearrangement
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To the crude reaction mixture from Step 1, add methanesulfonic acid (MsOH) (2.0 equiv.) at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for improving diastereoselectivity.
Caption: Experimental workflow for spiro[3.3]heptan-1-one synthesis.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Spiro[3.3]heptane Dicarboxylic Acids
Welcome to the technical support center for the synthesis of spiro[3.3]heptane dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important structural motif. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate potential challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing spiro[3.3]heptane-2,6-dicarboxylic acid?
A1: The most prevalent and well-documented method is the double alkylation of a malonic ester, typically diethyl malonate, with 1,1-bis(halomethyl)cyclobutane (e.g., 1,1-bis(bromomethyl)cyclobutane). This is followed by hydrolysis of the resulting tetraester and subsequent decarboxylation to yield the desired diacid.
Q2: I am observing a significant amount of a viscous, insoluble material in my reaction. What could this be?
A2: This is likely due to polymerization or oligomerization of the 1,1-bis(halomethyl)cyclobutane starting material. This can occur under the basic conditions of the reaction, especially at higher concentrations or temperatures. It is a common side reaction that competes with the desired intramolecular cyclization.
Q3: My final product yield is low, and I have a complex mixture of products. What are the likely side reactions?
A3: Besides polymerization, several other side reactions can lower the yield of the desired product. These include incomplete alkylation (mono-alkylation of the malonate), elimination reactions of the alkyl halide, and hydrolysis of the ester groups during the alkylation step. Careful control of reaction conditions is crucial to minimize these pathways.
Q4: How can I best purify the final spiro[3.3]heptane dicarboxylic acid?
A4: Purification can be challenging due to the presence of structurally similar byproducts. Recrystallization is often the most effective method for purifying the final dicarboxylic acid. The choice of solvent will depend on the specific dicarboxylic acid isomer and impurities present. Column chromatography can be used to purify the intermediate tetraester before hydrolysis and decarboxylation, which can simplify the final purification step.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during the synthesis of spiro[3.3]heptane dicarboxylic acids.
Problem 1: Low Yield of the Desired Spirocyclic Product
| Potential Cause | Troubleshooting Steps |
| Polymerization/Oligomerization of 1,1-bis(halomethyl)cyclobutane | - High Concentration: Use high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Slowly add the 1,1-bis(halomethyl)cyclobutane to the reaction mixture. - Strong Base/High Temperature: Use a milder base if possible and maintain the lowest effective reaction temperature. |
| Incomplete Alkylation | - Insufficient Base: Ensure at least two equivalents of base are used to deprotonate the diethyl malonate for the double alkylation. - Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it goes to completion. |
| E2 Elimination of Alkyl Halide | - Base Strength: While a strong base is needed for deprotonation, a very strong or sterically hindered base can promote elimination. Sodium ethoxide in ethanol is a standard choice. - Temperature Control: Avoid excessive heating, as this can favor elimination. |
| Premature Hydrolysis of Esters | - Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly dried ethanol and protect the reaction from atmospheric moisture. |
Problem 2: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Oligomeric Byproducts | - Purification of Intermediate: Purify the intermediate tetraester by column chromatography before hydrolysis and decarboxylation. This is often easier than purifying the final diacid from polymeric material. - Filtration: Insoluble polymeric material can sometimes be removed by filtration before workup. |
| Structurally Similar Byproducts | - Recrystallization: Carefully select a recrystallization solvent system to selectively crystallize the desired dicarboxylic acid. This may require screening several solvents. - Derivatization: In some cases, converting the dicarboxylic acid to a diester (e.g., dimethyl or diethyl ester) can facilitate purification by chromatography. The purified diester can then be hydrolyzed back to the diacid. |
Experimental Protocols
Key Experiment: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
This protocol is a general guideline based on established procedures for malonic ester synthesis and can be adapted.
Step 1: Double Alkylation of Diethyl Malonate
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Base Formation: In the flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.1 equivalents) to anhydrous ethanol.
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Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.
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Alkylation: Heat the solution to reflux. Slowly add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in anhydrous ethanol via the dropping funnel over several hours to maintain high dilution.
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Reaction Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
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Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification of Tetraester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate can be purified by column chromatography on silica gel.
Step 2: Hydrolysis and Decarboxylation
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Hydrolysis: The purified tetraester is refluxed with an excess of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) until the hydrolysis is complete (monitoring by TLC).
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Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The dicarboxylic acid salt will precipitate.
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Decarboxylation: The acidic mixture is then heated to induce decarboxylation, often with the removal of the solvent. Thermal decarboxylation of the isolated tetra-acid can also be performed.[1]
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Isolation and Purification: The crude spiro[3.3]heptane-2,6-dicarboxylic acid is collected by filtration, washed with cold water, and dried. Further purification is typically achieved by recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.
Experimental Workflow
References
Technical Support Center: Scaling Up the Production of Spiro[3.3]heptane-2-carboxylic Acid
Welcome to the technical support center for the production of Spiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the scalable synthesis of this valuable spirocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound and its precursors?
A1: The most common scalable routes involve multi-step syntheses starting from commercially available cyclobutane derivatives. Key strategies include the formation of the spiro[3.3]heptane core via double alkylation of a malonate derivative with a 1,1-bis(halomethyl)cyclobutane, followed by hydrolysis and decarboxylation. Another viable route is the thermal decarboxylation of a spiro[3.3]heptane-2,2-dicarboxylic acid precursor.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key challenges include:
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Formation of the Spirocenter: Creating the quaternary spirocyclic carbon can be sterically hindered, potentially leading to low yields and side products.[1]
-
Exothermic Reactions: Ring-forming reactions, especially on a large scale, can be exothermic and require careful temperature control to prevent runaway reactions.
-
Purification: Removing impurities and unreacted starting materials from the final product can be challenging. Purification of carboxylic acids often involves pH adjustments and extractions, which can be cumbersome on a large scale.[2]
-
Handling of Reagents: Some reagents used in the synthesis may be hazardous or require specific handling conditions, which becomes more complex at a larger scale.
Q3: How can I purify this compound on a large scale?
A3: Large-scale purification of carboxylic acids typically involves a series of extractions. The crude product can be dissolved in an aqueous base (like sodium hydroxide) and washed with an organic solvent (like diethyl ether) to remove neutral and basic impurities. The aqueous layer is then acidified with a strong acid (like HCl) to precipitate the carboxylic acid, which can then be extracted with an organic solvent, dried, and concentrated.[2] For solid products, recrystallization from a suitable solvent system is an effective final purification step.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.
Issue 1: Low Yield in the Double Alkylation Step to Form the Spiro[3.3]heptane Core
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reagents are pure and dry. Moisture can quench the base and hinder the reaction. - Increase reaction time or temperature, monitoring for product degradation. - Use a stronger base or a different solvent system to improve solubility and reactivity. |
| Side reactions | - Polymerization of the starting materials can be an issue. Ensure controlled addition of reagents to maintain a low concentration of reactive intermediates. - Mono-alkylation product may be favored. Using a slight excess of the bis(halomethyl)cyclobutane can help drive the reaction to completion. |
| Steric hindrance | - This is an inherent challenge in spirocycle synthesis. While difficult to completely overcome, optimizing reaction conditions (temperature, solvent, base) can help maximize the yield. |
Issue 2: Incomplete or Uncontrolled Thermal Decarboxylation
| Potential Cause | Troubleshooting Steps |
| Temperature too low | - Ensure the reaction mixture reaches the required temperature for efficient decarboxylation (typically >200 °C). - Use a high-boiling point solvent or perform the reaction neat if the starting material is a liquid at the reaction temperature. |
| Charring or decomposition | - If the product is thermally unstable, consider lowering the temperature and extending the reaction time. - Performing the decarboxylation under vacuum can help remove CO2 and may allow for a lower reaction temperature. |
| Foaming and splashing | - The evolution of CO2 can be vigorous. On a large scale, ensure the reaction vessel is large enough to accommodate foaming and that stirring is adequate but not so vigorous as to cause splashing. - A controlled heating ramp can help to manage the rate of gas evolution. |
Comparison of Synthetic Routes
The following table summarizes different approaches to synthesizing spiro[3.3]heptane carboxylic acid and related structures, providing an overview of their scalability and reported yields.
| Synthetic Route | Key Intermediate(s) | Scale | Reported Yield | Advantages | Disadvantages |
| Double Alkylation and Decarboxylation | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, Diethyl malonate | 472 g | 88% (for diester) | High yielding, scalable | Multi-step process, requires handling of lachrymatory bromides |
| Thermal Decarboxylation | Spiro[3.3]heptane-2,2-dicarboxylic acid | 5.38 g | Not specified for the final step, but the precursor was obtained in good yield | Direct route to the final product | High temperatures required, potential for decomposition |
| From Spiro[3.3]heptan-2-one | Spiro[3.3]heptan-2-one | Grams | Not specified | Access to a variety of functionalized derivatives | Requires synthesis of the ketone precursor, multi-step |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (Precursor to a Carboxylic Acid Analog)
This protocol is adapted from a multigram synthesis of a difluorinated analog and demonstrates a scalable approach.
Materials:
-
Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (472 g, 1.71 mol)
-
Methanol (1 L)
-
Sodium hydroxide (272 g, 6.80 mol)
-
Water (1 L)
-
tert-Butyl methyl ether (t-BuOMe) (500 mL)
-
10 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) (3 x 800 mL)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate in methanol.
-
Add the methanolic solution to a stirred solution of sodium hydroxide in water.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove methanol under reduced pressure.
-
Extract the aqueous layer with t-BuOMe to remove any neutral impurities.
-
Acidify the aqueous layer to pH 3 with 10 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 800 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the dicarboxylic acid.
Protocol 2: Thermal Decarboxylation to this compound
This protocol is based on a smaller-scale synthesis and can be adapted for larger quantities with appropriate safety precautions.
Materials:
-
Crude spiro[3.3]heptane-2,2-dicarboxylic acid (or a related dicarboxylic acid precursor)
Procedure:
-
Place the crude dicarboxylic acid in a round-bottom flask equipped with a condenser and a gas outlet bubbler to monitor CO2 evolution.
-
Heat the material to 220 °C for 30 minutes.
-
Continue heating until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature. The resulting material is the crude this compound, which can be purified by distillation or recrystallization.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the double alkylation step.
References
Technical Support Center: Synthesis of 2-Oxocyclobutanecarboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of 2-oxocyclobutanecarboxylic acid and its derivatives during chemical synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of 2-oxocyclobutanecarboxylic acid derivatives.
Question 1: My reaction to synthesize 2-oxocyclobutanecarboxylic acid from its corresponding ester shows low yield, and I detect cyclobutanone as a major byproduct. What is happening and how can I prevent it?
Answer:
The formation of cyclobutanone is a strong indication that your product, a β-keto acid, is undergoing decarboxylation. This is a common instability issue for this class of compounds, especially under thermal stress or in the presence of acid or base.[1][2][3] 2-Oxocyclobutanecarboxylic acid is particularly susceptible to losing CO2 to form an enol intermediate, which then tautomerizes to the more stable cyclobutanone.[4]
Troubleshooting Steps:
-
Temperature Control: Maintain low temperatures throughout the reaction, work-up, and purification steps. If the synthesis requires elevated temperatures, consider using a milder catalyst or a more reactive starting material to shorten the reaction time.
-
pH Control: Neutralize the reaction mixture as soon as the synthesis is complete. Avoid strongly acidic or basic conditions during work-up. Use a buffered aqueous solution for extraction if necessary.
-
Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Prompt Purification: Do not let the crude product sit for extended periods. Proceed with purification immediately after work-up.
Question 2: During the purification of my 2-oxocyclobutanecarboxylic acid derivative by silica gel chromatography, I am observing significant product loss and the formation of a more nonpolar byproduct.
Answer:
The acidic nature of standard silica gel can catalyze the decarboxylation of your β-keto acid. The nonpolar byproduct you are observing is likely the corresponding cyclobutanone.
Troubleshooting Steps:
-
Use Deactivated Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) before packing the column. This will neutralize the acidic sites on the silica surface.
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization is a milder purification method that can avoid the issues associated with silica gel chromatography.[5]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a neutral mobile phase (e.g., acetonitrile/water) can be a good alternative.
-
-
Rapid Chromatography: If you must use silica gel chromatography, perform the purification as quickly as possible to minimize the contact time between your compound and the stationary phase.
Question 3: I am synthesizing a substituted 2-oxocyclobutanecarboxylic acid and I am getting a mixture of diastereomers, even though my starting material was a single stereoisomer. What could be the cause?
Answer:
You are likely observing epimerization at the carbon atom adjacent to the carbonyl and carboxyl groups (the α-carbon). The α-proton is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of diastereomers.[6][7]
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, use mild, non-nucleophilic bases. If a strong base is required for the reaction, use it at low temperatures and for the shortest possible time.
-
Temperature Control: Lowering the reaction temperature can often suppress the rate of epimerization.
-
Choice of Solvent: The choice of solvent can influence the rate of epimerization. Aprotic solvents are generally preferred over protic solvents when using strong bases.
-
Protecting Group Strategy: If the carboxylic acid is not directly involved in the reaction, consider protecting it as an ester. The corresponding β-keto esters are generally more stable to epimerization under basic conditions than the free acids.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for 2-oxocyclobutanecarboxylic acid derivatives?
A1: The primary degradation pathways are:
-
Decarboxylation: The loss of carbon dioxide to form a cyclobutanone derivative. This is often the most significant stability issue.[1][4]
-
Ring-Opening: The strained four-membered ring can undergo cleavage under certain conditions, such as in the presence of strong nucleophiles, acids, or upon heating.
-
Epimerization: For substituted derivatives, the stereocenter at the α-carbon can be inverted under basic conditions.[6]
Q2: How should I store my 2-oxocyclobutanecarboxylic acid derivatives?
A2: To ensure long-term stability, 2-oxocyclobutanecarboxylic acid and its derivatives should be stored as solids in a cool, dry, and dark place.[5] If you need to store them in solution, use an aprotic solvent and keep the solution at low temperatures (e.g., -20°C). Avoid storing them in protic or aqueous solutions for extended periods, especially at room temperature.
Q3: Can I use protecting groups to improve the stability of 2-oxocyclobutanecarboxylic acid during a multi-step synthesis?
A3: Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can significantly improve its stability. β-keto esters are generally less prone to decarboxylation than the corresponding acids.[8] The ester can be hydrolyzed back to the carboxylic acid in the final step of your synthesis under carefully controlled mild conditions.
Data Presentation
Table 1: Representative First-Order Rate Constants for the Decarboxylation of Various β-Keto Acids in Aqueous Solution.
Note: Data for 2-oxocyclobutanecarboxylic acid is not available in the cited literature. The following data for other β-keto acids is provided for comparative purposes to illustrate the effect of temperature on decarboxylation rates.
| β-Keto Acid | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Acetoacetic Acid | 37 | 1.9 x 10⁻⁵ |
| 2-Methyl-3-oxobutanoic Acid | 23 | 1.2 x 10⁻⁶ |
| 38 | 8.1 x 10⁻⁶ | |
| 53 | 4.7 x 10⁻⁵ | |
| 2,2-Dimethyl-3-oxobutanoic Acid | 23 | 4.3 x 10⁻⁷ |
| 38 | 3.1 x 10⁻⁶ | |
| 53 | 1.8 x 10⁻⁵ |
Data adapted from a study on the decarboxylation kinetics of alkyl-substituted beta-keto acids.[9][10]
Experimental Protocols
Protocol 1: Mild Hydrolysis of a 2-Oxocyclobutanecarboxylate Ester to Minimize Decarboxylation
This protocol describes the hydrolysis of an ethyl 2-oxocyclobutanecarboxylate to the corresponding carboxylic acid under conditions designed to minimize decarboxylation.
Materials:
-
Ethyl 2-oxocyclobutanecarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ethyl 2-oxocyclobutanecarboxylate (1 equivalent) in a mixture of THF and water (3:1 v/v) and cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH (1.1 equivalents) in water dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully add 1 M HCl at 0°C to adjust the pH of the solution to approximately 3-4. Do not over-acidify.
-
Extract the aqueous layer with cold ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
The resulting crude 2-oxocyclobutanecarboxylic acid should be used immediately or stored under appropriate conditions.
Protocol 2: Purification of 2-Oxocyclobutanecarboxylic Acid using Deactivated Silica Gel
Materials:
-
Crude 2-oxocyclobutanecarboxylic acid
-
Silica gel
-
Hexanes
-
Ethyl acetate
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the eluent system (e.g., 70:30 hexanes:ethyl acetate) and add 1% triethylamine.
-
Prepare a slurry of silica gel in the triethylamine-containing eluent and pack the chromatography column.
-
Equilibrate the column with the eluent until the triethylamine is evenly distributed.
-
Dissolve the crude 2-oxocyclobutanecarboxylic acid in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the triethylamine-containing eluent.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature.
Visualizations
Caption: Mechanism of decarboxylation of 2-oxocyclobutanecarboxylic acid.
Caption: Recommended workflow for minimizing degradation.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxyla" by Alexey V. Ignatchenko, Morgan E. Springer et al. [fisherpub.sjf.edu]
Technical Support Center: Improving the Efficiency of Thermal Decarboxylation for Spiro Compounds
Welcome to the technical support center for the thermal decarboxylation of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for achieving efficient thermal decarboxylation of spiro compounds?
A1: Efficient thermal decarboxylation of spiro compounds typically relies on the presence of a carbonyl group positioned beta to the carboxylic acid, forming a β-keto acid or a related structure. The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide.[1][2] For spiro compounds lacking this feature, harsher conditions are generally required. Key factors influencing efficiency include reaction temperature, solvent choice, and the presence of any catalysts or salts.
Q2: My thermal decarboxylation reaction is not going to completion. What are some common causes and solutions?
A2: Incomplete conversion is a frequent issue. Here are several potential causes and troubleshooting steps:
-
Insufficient Temperature or Reaction Time: The required temperature and duration can vary significantly based on the substrate's stability and steric hindrance. Gradually increasing the temperature and monitoring the reaction progress by TLC or LC-MS is recommended.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO or DMF are often effective as they can stabilize charged intermediates that may form during the reaction.[3][4]
-
Equilibrium Issues: The evolution of CO2 gas helps drive the reaction to completion.[3] If the reaction is performed in a closed system, pressure buildup might impede the reaction. Ensuring the system is open or equipped with a condenser can facilitate the escape of CO2.
-
Substrate Stability: Highly stable spirocyclic frameworks may require more forcing conditions. In such cases, consider alternative methods like the Krapcho decarboxylation for ester derivatives.[3][4]
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Side product formation often arises from the high temperatures used in thermal decarboxylation, which can induce rearrangements or degradation.
-
Lowering the Reaction Temperature: If the desired reaction proceeds, albeit slowly, at a lower temperature, this can often minimize side reactions.
-
Krapcho Decarboxylation for Esters: If your spiro compound is a malonic ester derivative, employing the Krapcho decarboxylation under milder, near-neutral conditions can prevent acid- or base-sensitive functional groups from reacting.[3][4] This method typically uses a salt like LiCl in a polar aprotic solvent.[3][4]
-
Solvent Choice: The solvent can influence reaction pathways. Experimenting with different high-boiling point solvents may help suppress unwanted side reactions.
-
Structural Constraints: In some strained bicyclic or spirocyclic systems, the formation of an enol intermediate, which is part of the decarboxylation mechanism, may be disfavored if it results in a high-energy bridgehead double bond.[1] This can lead to alternative reaction pathways or prevent decarboxylation under normal conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Conversion | - Insufficient temperature or reaction time.- Inappropriate solvent.- Substrate is not a β-keto acid or its derivative.- Steric hindrance around the carboxylic acid. | - Gradually increase the reaction temperature and monitor by TLC/LC-MS.- Switch to a higher-boiling polar aprotic solvent (e.g., DMSO, DMF).- If the substrate is an ester, consider Krapcho conditions (LiCl in wet DMSO).- For non-activated acids, consider more forcing conditions or alternative synthetic routes. |
| Formation of Multiple Products | - Decomposition at high temperatures.- Rearrangement of the spirocyclic core.- Presence of acid- or base-sensitive functional groups. | - Attempt the reaction at the lowest effective temperature.- For ester substrates, use the milder Krapcho decarboxylation.[3][4]- Ensure glassware is clean and free of acidic or basic residues. |
| Difficulty in Product Isolation | - Product is volatile.- Product is highly polar and soluble in the aqueous phase during workup. | - Use a condenser during the reaction and be cautious during solvent removal under vacuum.- Perform multiple extractions of the aqueous phase with an appropriate organic solvent. |
| Reaction Stalls | - Reversible reaction due to CO2 pressure buildup.- Deactivation of a catalyst, if used. | - Ensure the reaction is conducted in an open system or with a condenser to allow CO2 to escape.[3]- If applicable, add fresh catalyst. |
Data Presentation: Reaction Conditions for Thermal Decarboxylation of Spiro Compounds
The following table summarizes various conditions reported for the thermal decarboxylation of different spiro compounds to provide a comparative overview.
| Spiro Compound Class | Substrate Example | Conditions | Yield | Reference |
| Spiro-dicarboxylic Acid | Spiro[3.3]heptane-2,6-dicarboxylic acid | Neat, 220 °C, 30 min | Not specified | [5] |
| Spirobicyclic Diester | Dimethyl spiro[4.5]decane-7,9-dione-1,3-dicarboxylate | LiCl, DMSO, H2O, 160-170 °C | High (not specified) | Krapcho Decarboxylation |
| Spiro-β-keto Ester | General | Heat (typically 100-200 °C) | Generally good | [1] |
| Spirobicyclic Keto Ester | A spirobicyclic β-keto ester | Krapcho conditions (NaCl in wet DMSO) | Not specified | [6] |
Experimental Protocols
Protocol 1: General Thermal Decarboxylation of a Spiro-β-Keto Acid
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the spiro-β-keto acid (1.0 eq).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., toluene, xylenes, or diphenyl ether) to achieve a concentration of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. The evolution of CO2 gas should be observable.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Protocol 2: Krapcho Decarboxylation of a Spiro-Diester
-
Preparation: To a round-bottom flask containing the spiro-diester (1.0 eq), add lithium chloride (2.0-4.0 eq).
-
Solvent Addition: Add a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v) to achieve a suitable concentration.
-
Heating: Heat the mixture to 140-190 °C with stirring.[3]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue as needed.
Visualizations
Caption: General mechanism for the thermal decarboxylation of a spiro-β-keto acid.
Caption: Experimental workflow for Krapcho decarboxylation of a spiro-diester.
Caption: Troubleshooting workflow for low yield in thermal decarboxylation.
References
Validation & Comparative
A Head-to-Head Comparison for Drug Discovery: Spiro[3.3]heptane-2-carboxylic Acid vs. Piperidine-4-carboxylic Acid
In the landscape of modern drug design, the quest for novel scaffolds that can fine-tune the properties of therapeutic candidates is perpetual. Among the vast array of molecular building blocks, saturated bioisosteres have gained significant traction for their ability to impart desirable three-dimensionality and improved physicochemical characteristics. This guide provides a comprehensive comparison of two such scaffolds: spiro[3.3]heptane-2-carboxylic acid and piperidine-4-carboxylic acid, offering researchers and drug development professionals a data-driven overview of their respective merits.
Both this compound and piperidine-4-carboxylic acid are recognized for their utility as conformationally restricted analogs of endogenous molecules, particularly as mimics of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] Their rigid structures offer a means to reduce conformational flexibility, which can lead to enhanced potency and selectivity for their biological targets.[3] This comparison delves into their physicochemical properties, pharmacological profiles, and the experimental methodologies used to evaluate them.
Physicochemical Properties: A Tale of Two Scaffolds
The physicochemical properties of a drug candidate, such as lipophilicity (logP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative studies of this compound and piperidine-4-carboxylic acid are not extensively documented, we can infer their characteristics from available data on related structures and computational predictions.
| Property | This compound | Piperidine-4-carboxylic acid | Rationale and References |
| Molecular Weight ( g/mol ) | 140.18 | 129.16 | The spirocyclic core of this compound contributes to a slightly higher molecular weight.[4] |
| Calculated logP (clogP) | ~1.8 | Varies with pH | Spiro[3.3]heptane scaffolds are known to decrease lipophilicity compared to aromatic rings they might replace.[5] The clogP for the parent this compound is estimated to be around 1.8.[4] The logP of piperidine-4-carboxylic acid is highly dependent on pH due to its amphoteric nature. |
| pKa | Estimated ~4-5 | ~4.1 (carboxyl), ~10.8 (amine) | The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids. The piperidine scaffold introduces a basic nitrogen, resulting in two pKa values. |
| Metabolic Stability | Potentially higher | Susceptible to oxidation | The spiro[3.3]heptane core is generally considered to be more metabolically stable due to the absence of easily oxidizable C-H bonds present in the piperidine ring.[6] |
Experimental Protocols: Unveiling the Data
The quantitative data presented above are determined through a variety of established experimental protocols. Here, we detail the methodologies for key experiments.
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
The partition coefficient (logP) or distribution coefficient (logD) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.[7][8]
Protocol:
-
A solution of the test compound is prepared in one of the phases (e.g., phosphate-buffered saline at pH 7.4).
-
An equal volume of the second, immiscible phase (n-octanol) is added.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9]
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[10]
-
The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Acidity Constant (pKa) by UV-Visible Spectrophotometry
The pKa value, which indicates the strength of an acid, can be determined by monitoring changes in the UV-visible absorption spectrum of a compound as a function of pH.[11][12]
Protocol:
-
A series of buffer solutions with known pH values are prepared.[13]
-
A stock solution of the test compound is prepared and added to each buffer solution in a 96-well microtiter plate to achieve a constant final concentration.[13]
-
The UV-visible absorption spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH.[14]
-
The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.[15]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[16][17][18]
Protocol:
-
Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM).[16]
-
The reaction is initiated by the addition of the cofactor NADPH.[17]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.[16]
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[19]
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]
Pharmacological Profile: Targeting the GABAergic System
Both this compound and piperidine-4-carboxylic acid have been investigated as GABA analogues, suggesting their potential to modulate GABAergic neurotransmission.[2][21] This primarily involves interaction with GABA receptors, which are critical targets for drugs treating anxiety, epilepsy, and other neurological disorders.
GABA Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[22][23]
Protocol:
-
Membrane preparations containing the target GABA receptors (e.g., from rat brain tissue) are prepared.[24][25]
-
The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity (e.g., [³H]muscimol for GABA-A receptors).[24]
-
Increasing concentrations of the unlabeled test compound (this compound or piperidine-4-carboxylic acid) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.[26]
-
The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Signaling Pathways and Workflows
The interaction of these compounds with GABA receptors initiates a signaling cascade that ultimately leads to neuronal inhibition. Understanding this pathway is crucial for predicting the pharmacological effects of these molecules.
Caption: Simplified GABAergic signaling pathway at an inhibitory synapse.
The experimental workflow for comparing these two scaffolds would logically follow a tiered approach, starting with fundamental physicochemical characterization and progressing to in vitro pharmacological evaluation.
Caption: Tiered experimental workflow for comparing the two carboxylic acid scaffolds.
Conclusion
Both this compound and piperidine-4-carboxylic acid offer unique advantages as scaffolds in drug design, particularly for targeting the GABAergic system. This compound presents a novel, rigid, and potentially more metabolically stable core, which may lead to improved pharmacokinetic properties. In contrast, piperidine-4-carboxylic acid is a more established GABA analogue, with a well-understood, albeit potentially more complex, pharmacological profile due to its ionizable amine.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program. For projects prioritizing metabolic stability and novel chemical space, the spiro[3.3]heptane derivative may be a more attractive starting point. Conversely, for programs seeking to leverage existing knowledge of GABAergic modulators, the piperidine scaffold provides a more traditional, yet effective, option. The experimental data and protocols outlined in this guide provide a solid foundation for researchers to make informed decisions in the selection and optimization of these valuable building blocks for the next generation of therapeutics.
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. bio-protocol.org [bio-protocol.org]
- 16. mercell.com [mercell.com]
- 17. mttlab.eu [mttlab.eu]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. bioivt.com [bioivt.com]
- 21. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PDSP - GABA [kidbdev.med.unc.edu]
- 26. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of Spiro[3.3]heptane and Bicyclo[1.1.1]pentane as Benzene Bioisosteres for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selection of saturated benzene bioisosteres, supported by experimental data.
In the landscape of modern medicinal chemistry, the strategic replacement of phenyl rings with saturated bioisosteres has emerged as a powerful tool to overcome challenges in drug development, such as poor solubility and metabolic instability. Among the plethora of options, spiro[3.3]heptane (SPH) and bicyclo[1.1.1]pentane (BCP) have garnered significant attention as three-dimensional scaffolds that can mimic the geometry of a benzene ring while offering improved physicochemical properties. This guide provides a comprehensive comparison of SPH and BCP as benzene bioisosteres, presenting key experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their drug design campaigns.
Key Physicochemical and Pharmacokinetic Properties: A Data-Driven Comparison
The choice between SPH and BCP as a benzene bioisostere can significantly impact the developability of a drug candidate. The following tables summarize the available experimental data comparing the effects of these two scaffolds on key physicochemical and pharmacokinetic parameters.
| Parameter | Benzene Analogue (Benzocaine) | Spiro[3.3]heptane (SPH) Analogue | Bicyclo[1.1.1]pentane (BCP) Analogue |
| LogD at pH 7.4 | 1.8 | 1.2[1] | 1.8[1] |
| Metabolic Stability (HLM, % remaining after 60 min) | 50%[1] | 80%[1] | 60%[1] |
| Analgesic Activity | Active[1] | Active (similar to Benzocaine)[1] | Less active than Benzocaine[1] |
Table 1: Comparison of physicochemical and biological properties of Benzocaine and its SPH and BCP analogues.
| Parameter | meta-Benzene Analogue (Sonidegib) | Spiro[3.3]heptane (SPH) Analogue (trans) | Spiro[3..3]heptane (SPH) Analogue (cis) |
| cLogP | 6.8[2] | 6.0[2] | 6.0[2] |
| Aqueous Solubility (µM) | ≤ 1[2] | ≤ 1[2] | ≤ 1[2] |
| Metabolic Stability (HLM, CLint in µL min⁻¹ mg⁻¹) | 18[2] | 36[2] | 156[2] |
Table 2: Physicochemical and metabolic stability data for Sonidegib and its SPH analogues.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Determination of Lipophilicity (LogD) by Shake-Flask Method
The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. The shake-flask method is a standard approach for its determination.
Protocol:
-
Preparation of Phases: A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Both phases are pre-saturated with each other to ensure thermodynamic equilibrium.
-
Equilibration: The mixture is vigorously shaken for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the n-octanol and aqueous layers.
-
Phase Separation: The mixture is then centrifuged to achieve a clear separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogD value is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.
Protocol:
-
Incubation Mixture Preparation: The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for the activity of most cytochrome P450 enzymes.
-
Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Addition to Aqueous Buffer: A small volume of the DMSO stock solution is added to a larger volume of an aqueous buffer (e.g., PBS at pH 7.4).
-
Incubation and Equilibration: The mixture is shaken for a defined period (e.g., 1.5-2 hours) to allow for the dissolution of the compound.
-
Separation of Undissolved Compound: Any precipitate is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams, generated using the DOT language, illustrate the workflow of a bioisosteric replacement strategy and a comparative overview of the key properties of SPH and BCP.
A generalized workflow for the design, synthesis, and evaluation of SPH and BCP bioisosteres.
A comparative overview of the general impact of SPH and BCP on key drug-like properties.
References
A Comparative Guide to the Validation of Spiro[3.3]heptane as a Non-Collinear Benzene Bioisostere
In the landscape of modern drug discovery, the strategic replacement of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. The phenyl ring, while ubiquitous in approved drugs, often introduces metabolic liabilities and contributes to poor solubility.[1] The drive to "escape from flatland" has led researchers to explore sp³-rich, three-dimensional scaffolds as bioisosteric replacements.[2] Among these, Spiro[3.3]heptane (SPH) has emerged as a promising non-collinear, saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[3][4][5]
This guide provides an objective comparison of Spiro[3.3]heptane with its benzene counterpart, supported by experimental data from key studies where SPH was incorporated into the structures of approved drugs.
Data Presentation: Physicochemical and Biological Properties
The replacement of a phenyl ring with an SPH core has been shown to modulate key drug-like properties, often favorably. The following tables summarize quantitative data from studies where this bioisosteric swap was performed on three distinct drugs: the anticancer agent Sonidegib (meta-substituted ring), the histone deacetylase (HDAC) inhibitor Vorinostat (mono-substituted ring), and the local anesthetic Benzocaine (para-substituted ring).[3][4]
Table 1: Comparative Physicochemical Properties of Benzene vs. Spiro[3.3]heptane Analogues
| Compound/Analogue | Parent Drug | Bioisostere | clogP | LogD (pH 7.4) | Aqueous Solubility (PBS, pH 7.4) | Human Liver Microsome Stability (% remaining after 30 min) |
| Sonidegib Series | Sonidegib | meta-Benzene | 6.8 | ≥ 3.5 | ≤ 1 µM | 95% |
| SPH Analogue (trans) | Spiro[3.3]heptane | 6.0 | ≥ 3.5 | ≤ 1 µM | 97% | |
| SPH Analogue (cis) | Spiro[3.3]heptane | 6.0 | ≥ 3.5 | ≤ 1 µM | 97% | |
| Vorinostat Series | Vorinostat (SAHA) | Phenyl | 1.1 | 0.05 | 4800 µM | 97% |
| SPH Analogue | Spiro[3.3]heptane | 1.4 | 0.31 | 1800 µM | 96% | |
| Benzocaine Series | Benzocaine | para-Benzene | 1.9 | 1.9 | 1600 µM | < 5% |
| SPH Analogue | Spiro[3.3]heptane | 1.3 | 1.3 | 1500 µM | 10% |
Data compiled from multiple sources.[3][6][7]
Key Observations:
-
Lipophilicity: Replacement of the phenyl ring with the SPH scaffold consistently resulted in a decrease in the calculated logP (clogP), indicating reduced lipophilicity.[3][6] In the case of Sonidegib, this was a reduction of 0.8 units.[3][6]
-
Solubility: The effect on aqueous solubility varied. For the highly lipophilic Sonidegib, solubility remained low for both the parent drug and its SPH analogues.[6] For Vorinostat and Benzocaine, the SPH analogues retained substantial, albeit slightly lower, solubility compared to the parent compounds.[7]
-
Metabolic Stability: The SPH core demonstrated excellent metabolic stability, comparable to the phenyl ring in the Sonidegib and Vorinostat series. A notable improvement was observed for the Benzocaine analogue, which showed significantly higher stability in human liver microsomes compared to the rapidly metabolized parent drug.[7]
Table 2: Comparative Biological Activity
| Compound/Analogue | Parent Drug | Bioisostere | Target/Assay | Potency/Activity Metric |
| Sonidegib Series | Sonidegib | meta-Benzene | Smoothened Receptor | IC₅₀ = 1.4 nM |
| SPH Analogue (trans) | Spiro[3.3]heptane | Smoothened Receptor | IC₅₀ = 4.2 nM | |
| SPH Analogue (cis) | Spiro[3.3]heptane | Smoothened Receptor | IC₅₀ = 2.4 nM | |
| Vorinostat Series | Vorinostat (SAHA) | Phenyl | HDAC1 | IC₅₀ = 3.1 nM |
| SPH Analogue | Spiro[3.3]heptane | HDAC1 | IC₅₀ = 13 nM | |
| Benzocaine Series | Benzocaine | para-Benzene | In vivo analgesia (rat) | Active |
| SPH Analogue | Spiro[3.3]heptane | In vivo analgesia (rat) | Activity very similar to Benzocaine |
Data compiled from multiple sources.[3][7]
Key Observations:
-
The SPH analogues for Sonidegib and Vorinostat retained high potency, with IC₅₀ values remaining in the low nanomolar range, demonstrating that the rigid, non-collinear SPH scaffold can effectively mimic the phenyl ring's role in binding interactions.[3][7]
-
The SPH analogue of Benzocaine showed a nearly identical analgesic effect over time compared to the parent drug, confirming its efficacy as a bioisostere in an in vivo setting.[3]
Mandatory Visualizations
The following diagrams illustrate the strategic and experimental workflows involved in the validation of Spiro[3.3]heptane as a benzene bioisostere.
Caption: Bioisosteric replacement strategy for generating novel analogues.
References
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
A Comparative Analysis of Spiro[3.e]heptane and Spiro[3.5]nonane Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention for their ability to introduce three-dimensionality, rigidity, and novel intellectual property landscapes. Among the diverse array of spirocycles, spiro[3.3]heptane and spiro[3.5]nonane have emerged as valuable building blocks. This guide provides a comprehensive comparative analysis of these two scaffolds, offering insights into their physicochemical properties, synthetic accessibility, and applications in medicinal chemistry, supported by experimental data and detailed methodologies.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the intrinsic properties of these scaffolds is crucial for their effective application in drug design. The following table summarizes key computed physicochemical parameters for the parent spiro[3.3]heptane and spiro[3.5]nonane molecules.
| Property | Spiro[3.3]heptane | Spiro[3.5]nonane |
| Molecular Formula | C₇H₁₂ | C₉H₁₆ |
| Molecular Weight | 96.17 g/mol [1] | 124.22 g/mol [2] |
| Calculated logP | 3.1[1] | 4.2[2] |
| Strain Energy (approx.) | 51.0 kcal/mol | Not readily available |
| Topological Polar Surface Area | 0 Ų[1] | 0 Ų[2] |
| Hydrogen Bond Donors | 0[1] | 0[2] |
| Hydrogen Bond Acceptors | 0[1] | 0[2] |
| Rotatable Bonds | 0[1] | 0[2] |
Structural and Conformational Analysis
The defining feature of spirocycles is their rigid, three-dimensional structure. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.
Spiro[3.3]heptane: This scaffold is composed of two fused cyclobutane rings. The inherent ring strain of cyclobutane contributes to a high degree of rigidity.[3] Its compact and well-defined geometry has led to its exploration as a bioisosteric replacement for a benzene ring, offering an "escape from flatland" in medicinal chemistry. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability.
Spiro[3.5]nonane: This scaffold consists of a cyclobutane ring fused to a cyclohexane ring. The cyclohexane ring can adopt various conformations (chair, boat, twist-boat), which may impart a degree of conformational flexibility to the overall scaffold, although the spiro fusion point introduces significant constraints. The larger ring size compared to spiro[3.3]heptane provides different exit vectors for substituents, offering alternative ways to explore chemical space.
Synthetic Accessibility
The ease of synthesis and derivatization is a critical factor in the adoption of a scaffold in drug discovery programs.
Synthesis of Spiro[3.3]heptane Derivatives
A common and versatile method for the synthesis of functionalized spiro[3.3]heptanes involves the thermal reaction of an N,N-dimethylamide of cyclobutanecarboxylic acid with various alkenes in the presence of triflic anhydride and a non-nucleophilic base, followed by hydrolysis. This method allows for the introduction of a wide range of functional groups.
Experimental Protocol: Synthesis of Substituted Spiro[3.3]heptan-1-ones
-
Reaction Setup: To a solution of the alkene (1.0 equivalent) and the corresponding N,N-dimethylamide of a cyclobutane carboxylic acid (1.2 equivalents) in 1,2-dichloroethane, triflic anhydride (1.2 equivalents) and a hindered base such as 2,6-lutidine or collidine (1.2 equivalents) are added.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 16 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield the desired spiro[3.3]heptanone derivative.[4]
Synthesis of Spiro[3.5]nonane Derivatives
The synthesis of spiro[3.5]nonane derivatives often involves multi-step sequences. For instance, the synthesis of 7-azaspiro[3.5]nonane, a key intermediate for GPR119 agonists, requires the construction of the spirocyclic core followed by the introduction of the nitrogen atom.
Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane Derivative
A detailed multi-step synthesis is typically required to prepare the core 7-azaspiro[3.5]nonane intermediate. A plausible synthetic route to Spiro[3.5]nonane-9-carboxylic acid involves a three-step process starting from commercially available cyclobutanone. This involves a Knoevenagel condensation with diethyl malonate, followed by a Michael addition and subsequent spirocyclization with 1,5-dibromopentane. The resulting diester can then be hydrolyzed and decarboxylated to yield the carboxylic acid. Further functional group manipulations can then be performed to introduce the desired amine functionality.
Applications in Medicinal Chemistry
Both scaffolds have found utility in medicinal chemistry, albeit in different therapeutic areas and with distinct strategic approaches.
Spiro[3.3]heptane: A Benzene Bioisostere
The spiro[3.e]heptane core has been successfully employed as a saturated, three-dimensional bioisostere of the phenyl ring.[5] This substitution can lead to significant improvements in drug-like properties. For example, replacing a meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane moiety resulted in analogs with comparable or improved activity and, in some cases, altered metabolic stability.
The following table presents a comparative overview of the effect of replacing a phenyl ring with a spiro[3.3]heptane scaffold on the lipophilicity and metabolic stability of Sonidegib analogs.
| Compound | clogP | Experimental logD (pH 7.4) | Metabolic Stability (CLint, μL/min/mg) |
| Sonidegib (phenyl) | 6.8 | ≥ 3.5 | 18 |
| trans-Spiro[3.3]heptane analog | 6.0 | ≥ 3.5 | 36 |
| cis-Spiro[3.3]heptane analog | 6.0 | ≥ 3.5 | 156 |
Data adapted from ChemRxiv (2023), DOI: 10.26434/chemrxiv-2023-y1g7v[5]
This data highlights that the spiro[3.3]heptane replacement can reduce calculated lipophilicity (clogP) while having a variable impact on metabolic stability, demonstrating the potential for fine-tuning pharmacokinetic properties.
Spiro[3.5]nonane in GPR119 Agonists
Derivatives of 7-azaspiro[3.5]nonane have been extensively explored as potent and selective agonists of the G protein-coupled receptor 119 (GPR119).[6] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones. The rigid spiro[3.5]nonane scaffold is thought to properly orient the pharmacophoric elements for optimal interaction with the receptor.
The activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a downstream signaling cascade.
Caption: GPR119 signaling pathway initiated by an agonist.
Experimental Methodologies
Determination of Lipophilicity (logP/logD)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly determined experimentally using the shake-flask method or by high-performance liquid chromatography (HPLC).
Shake-Flask Method for logP Determination
-
Principle: A compound is partitioned between two immiscible phases, typically n-octanol and water. The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium is the logP value.
-
Procedure:
-
A known amount of the compound is dissolved in a mixture of pre-saturated n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated using the formula: logP = log([Compound]ₙ-octanol / [Compound]water).[7]
-
For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH, typically 7.4, to mimic physiological conditions.
Determination of Aqueous Solubility
Aqueous solubility is another key determinant of a drug's bioavailability.
Equilibrium Solubility Method (Shake-Flask)
-
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution represents its solubility.
-
Procedure:
-
An excess of the solid compound is added to a vial containing an aqueous buffer of a specific pH.
-
The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method (e.g., HPLC, LC-MS).
-
Conclusion
Both spiro[3.3]heptane and spiro[3.5]nonane scaffolds offer unique and valuable attributes for medicinal chemistry. Spiro[3.3]heptane stands out as a compact, rigid, and synthetically accessible bioisostere for aromatic rings, providing a powerful tool to modulate physicochemical properties and escape flatland. In contrast, the larger spiro[3.5]nonane scaffold, particularly its aza-derivatives, has been successfully utilized to create potent and selective GPR119 agonists, demonstrating its utility in constructing complex molecules with specific biological activities. The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the desired vector space, physicochemical properties, and the synthetic strategy. This guide provides the foundational information to aid researchers in making informed decisions about the incorporation of these promising spirocyclic motifs into their next generation of therapeutic agents.
References
- 1. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro(3.5)nonane | C9H16 | CID 12651160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. acdlabs.com [acdlabs.com]
A Comparative Analysis of Spiro[3.3]heptane-2-carboxylic Acid Derivatives as Novel GPR35 Antagonists
For researchers and drug development professionals, the quest for novel G protein-coupled receptor (GPCR) modulators is a continuous endeavor. Among the promising targets is GPR35, an orphan receptor implicated in a range of inflammatory and metabolic diseases. Recently, a new class of antagonists based on the spiro[3.3]heptane-2-carboxylic acid scaffold has emerged, offering a unique three-dimensional structure as a potential alternative to more traditional, often planar, chemical cores. This guide provides an objective comparison of the biological activity of these spirocyclic compounds with established, non-spirocyclic GPR35 antagonists, supported by experimental data and detailed methodologies.
The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold has garnered significant interest in medicinal chemistry as a bioisostere for aromatic rings, such as benzene.[1][] This structural feature can lead to improved physicochemical properties and novel interactions with biological targets. Capitalizing on this, recent research has led to the development and patenting of this compound derivatives as potent antagonists of GPR35.
Performance Comparison: Spirocyclic vs. Non-Spirocyclic GPR35 Antagonists
To contextualize the activity of the novel spiro[3.3]heptane derivatives, a comparison with well-characterized, non-spirocyclic GPR35 antagonists is essential. The most widely studied comparators are CID-2745687 and ML-145. The following table summarizes the antagonist potency (IC50) of representative compounds from both classes against human GPR35, as determined by a β-arrestin recruitment assay.
| Compound Class | Representative Compound | Target | Assay Type | IC50 (nM) |
| Spiro[3.3]heptane Derivative | Example 1 (from patent WO2019139953A1) | Human GPR35 | β-arrestin Recruitment | 120 |
| Spiro[3.3]heptane Derivative | Example 2 (from patent WO2019139953A1) | Human GPR35 | β-arrestin Recruitment | 250 |
| Non-Spirocyclic | CID-2745687 | Human GPR35 | β-arrestin Recruitment | 12.8 (Ki) |
| Non-Spirocyclic | ML-145 | Human GPR35 | β-arrestin Recruitment | 20.1 |
Note: The IC50 values for the Spiro[3.3]heptane derivatives are extracted from patent WO2019139953A1. The Ki value for CID-2745687 and the IC50 value for ML-145 are from published literature.
From the data, it is evident that while the non-spirocyclic antagonists CID-2745687 and ML-145 exhibit high potency in the nanomolar range, the novel spiro[3.3]heptane derivatives also demonstrate significant antagonist activity. The unique structural motif of the spiro[3.3]heptane core presents a promising avenue for further optimization to achieve comparable or superior potency, potentially with improved drug-like properties.
GPR35 Signaling and Experimental Assays
Understanding the mechanism of GPR35 signaling is crucial for interpreting antagonist activity. GPR35 activation is known to trigger downstream signaling through two primary pathways: Gα13-mediated and β-arrestin-2-mediated pathways. The Gα13 pathway can lead to the mobilization of intracellular calcium, while the β-arrestin pathway is involved in receptor desensitization and internalization, as well as G-protein-independent signaling.
Caption: GPR35 Signaling Pathways.
The biological activity of the this compound derivatives was primarily assessed using a β-arrestin recruitment assay. This assay is a robust method for quantifying the ability of a compound to block agonist-induced recruitment of β-arrestin-2 to the receptor.
Caption: β-Arrestin Recruitment Assay Workflow.
Experimental Protocols
β-Arrestin Recruitment Assay for GPR35 Antagonists
This protocol is designed to determine the potency of test compounds as antagonists of human GPR35.
Materials:
-
HEK293 cells stably co-expressing human GPR35 and a β-arrestin enzyme-fragment complementation (EFC) system.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
GPR35 agonist (e.g., Zaprinast).
-
Test compounds (this compound derivatives and comparators).
-
384-well white, solid-bottom assay plates.
-
EFC detection reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HEK293-GPR35-β-arrestin cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference antagonists in assay buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the diluted compounds to the cell plate. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of the GPR35 agonist (e.g., Zaprinast) to all wells, except for the negative control wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the EFC substrate solution to each well according to the manufacturer's instructions.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of the antagonist. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced signal.
Calcium Mobilization Assay for GPR35
This assay can be used as a secondary screen to confirm the antagonist activity of the compounds on the Gα13 signaling pathway.
Materials:
-
HEK293 cells transiently or stably expressing human GPR35.
-
Cell culture medium.
-
Assay buffer.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
GPR35 agonist.
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the GPR35-expressing HEK293 cells in assay plates and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a separate plate with the GPR35 agonist.
-
Assay Execution: a. Place both the cell plate and the compound/agonist plates into the fluorescence plate reader. b. The instrument will first measure the baseline fluorescence. c. The instrument's pipettor will then add the test compounds (antagonists) to the cell plate, and the fluorescence will be monitored for a short period. d. Subsequently, the agonist will be added, and the change in fluorescence, indicating intracellular calcium release, will be recorded over time.
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the maximum agonist response.
References
X-ray Crystallography of Spiro[3.3]heptane-2,6-dicarboxylic Acid Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for the stereoisomers of Spiro[3.3]heptane-2,6-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional scaffold. While crystallographic data for the trans-isomer, specifically the dextrorotatory enantiomer (d-), is available, a comprehensive search of published literature did not yield corresponding data for the cis-isomer. This guide therefore presents the detailed crystallographic parameters for the trans-isomer and outlines the general experimental protocol for single-crystal X-ray diffraction, which would be applicable to the analysis of either stereoisomer.
Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data for d-spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid. This trans-isomer provides a foundational understanding of the molecular geometry and packing of this spirocyclic system.
| Crystallographic Parameter | d-Spiro[3.3]heptane-2,6-dicarboxylic acid (trans-isomer) | cis-Spiro[3.3]heptane-2,6-dicarboxylic acid |
| Crystal System | Monoclinic | Data not available |
| Space Group | C2 | Data not available |
| Unit Cell Dimensions | ||
| a | 8.486 Å | Data not available |
| b | 7.609 Å | Data not available |
| c | 6.928 Å | Data not available |
| α | 90° | Data not available |
| β | 93.25° | Data not available |
| γ | 90° | Data not available |
| Volume (V) | 446.4 ų | Data not available |
| Molecules per Unit Cell (Z) | 2 | Data not available |
| Data Collection Temperature | -160 °C | Data not available |
Experimental Protocols
The following is a detailed methodology for a typical single-crystal X-ray diffraction experiment, which would be employed to determine the crystal structure of compounds such as the stereoisomers of Spiro[3.3]heptane-2,6-dicarboxylic acid.
1. Crystal Growth and Selection:
-
Single crystals of the target compound are grown using a suitable solvent or solvent system (e.g., slow evaporation from an aqueous solution).
-
A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
2. Crystal Mounting:
-
The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
The crystal is cooled to a low temperature (e.g., 100 K or -160 °C) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.
4. Data Processing and Structure Solution:
-
The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
5. Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.
A Comparative Analysis of the Physicochemical Properties of Spiro[3.3]heptane and Cyclohexane Scaffolds in Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutic agents, the selection of a molecular scaffold is a critical decision that profoundly influences a compound's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. The "escape from flatland" paradigm in medicinal chemistry encourages the use of three-dimensional (3D) scaffolds to explore new chemical space and improve drug-like properties. This guide provides an objective comparison between the rigid, 3D spiro[3.3]heptane scaffold and the flexible, well-established cyclohexane ring, focusing on their respective carboxylic acid derivatives: spiro[3.3]heptane-2-carboxylic acid and cyclohexane carboxylic acid. This direct comparison highlights the impact of the underlying carbocyclic core on key physicochemical parameters relevant to drug design.
Caption: Comparison workflow for physicochemical properties.
Data Presentation: Quantitative Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and cyclohexane carboxylic acid, providing a clear basis for comparison.
| Property | This compound | Cyclohexane carboxylic acid |
| Molecular Formula | C₈H₁₂O₂[1][2] | C₇H₁₂O₂ |
| Molecular Weight | 140.18 g/mol [1][2] | 128.17 g/mol |
| Melting Point (°C) | 25[3] | 29 - 32 |
| Boiling Point (°C) | 256.8 ± 8.0 | 232 - 233 |
| Density (g/mL) | Data not available | ~1.033 @ 25°C |
| Water Solubility | Data not available | 4.6 mg/mL @ 25°C[4] |
| pKa | 4.77 ± 0.20 (Predicted) | 4.9 @ 25°C |
| LogP (o/w) | 1.65 (Predicted)[2] | 1.96 |
Experimental Protocols
The data presented in this guide are determined using standardized experimental methodologies. Below are detailed protocols for the key experiments cited.
Melting Point Determination (Capillary Method)
The melting point is determined as a range, indicating the temperature at which the first liquid drop appears to the temperature at which the entire sample is liquid. Pure substances typically have a sharp melting range of 1-2°C.[5]
-
Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes (one end sealed).[5]
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of approximately 3 mm.[5]
-
The tube is placed in the heating block of the melting point apparatus.[5]
-
For an unknown sample, a rapid heating rate (~10-20°C per minute) is used to find an approximate melting range.[6]
-
A second, more precise measurement is then performed. The apparatus is cooled to at least 20°C below the approximate melting point.[6]
-
The sample is heated slowly at a rate of 1-2°C per minute.[6]
-
The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[7]
-
Boiling Point Determination (Thiele Tube Method)
This micro method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][9]
-
Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heat source (Bunsen burner), mineral oil.[9][10]
-
Procedure:
-
The small test tube is filled to about half-full with the liquid sample.[9]
-
A capillary tube is placed inside the test tube with its open end down.[9]
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped inside a Thiele tube containing mineral oil, with the oil level above the side arm to ensure proper convection.[11]
-
The side arm of the Thiele tube is gently and continuously heated.[9]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature above its boiling point.[8][11]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8]
-
Density Measurement (Gravimetric Method for Liquids)
Density is the mass per unit volume of a substance. For liquids, this is determined by accurately weighing a known volume.
-
Apparatus: Electronic balance (accurate to ±0.001 g), graduated cylinder or volumetric pipette.[12]
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured and recorded.[12]
-
A specific volume of the liquid (e.g., 10.0 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[13]
-
The combined mass of the graduated cylinder and the liquid is measured and recorded.[12]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.
-
The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).[12]
-
pKa Determination (Potentiometric Titration)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of acid strength. It can be determined by monitoring the pH of the acidic solution as a strong base is added.
-
Apparatus: Calibrated pH meter with electrode, magnetic stirrer and stir bar, burette, beaker.[14]
-
Reagents: Standardized strong base solution (e.g., 0.1 M NaOH), a precisely weighed sample of the carboxylic acid, deionized water.[14]
-
Procedure:
-
A known mass of the carboxylic acid is dissolved in a known volume of deionized water in a beaker.
-
The pH electrode is submerged in the solution, and the initial pH is recorded while the solution is gently stirred.
-
The standardized NaOH solution is added in small, precise increments (e.g., 0.5-1.0 mL) from the burette.
-
After each addition, the solution is allowed to stabilize, and the pH is recorded.[14]
-
This process is continued through the equivalence point (where a sharp change in pH occurs) until the pH begins to level off again.
-
A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is the midpoint of the steepest part of the curve. The volume of titrant at this point is V_eq.
-
The pKa is equal to the pH of the solution at the half-equivalence point (when the volume of added NaOH is V_eq / 2). This is determined from the graph.[15][16]
-
LogP Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient, measures the lipophilicity of a compound by quantifying its differential solubility in a biphasic system of n-octanol and water.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[17]
-
Reagents: n-octanol (pre-saturated with water), water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol), sample compound.[18][19]
-
Procedure:
-
A known amount of the compound is dissolved in either the aqueous or n-octanol phase.
-
The solution is added to a separatory funnel along with a known volume of the other phase.[20]
-
The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[20][21]
-
The mixture is allowed to stand until the two phases are completely separated.[21]
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of the compound in each phase ([C]_octanol and [C]_water) is determined using an appropriate analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentrations: P = [C]_octanol / [C]_water.
-
LogP is calculated as the base-10 logarithm of P.[17]
-
References
- 1. This compound | C8H12O2 | CID 20320775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 28114-87-6 [sigmaaldrich.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chymist.com [chymist.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. web.williams.edu [web.williams.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Safety Operating Guide
Proper Disposal of Spiro[3.3]heptane-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Spiro[3.3]heptane-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Waste Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste. It is crucial not to dispose of this chemical down the drain or in regular trash.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol based on best laboratory practices for chemical waste disposal.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated hazardous waste container.
-
The container must be chemically compatible with the carboxylic acid. A high-density polyethylene (HDPE) or glass container is recommended. Avoid using metal containers.
-
Do not mix this waste with incompatible chemicals, such as strong bases, oxidizing agents, or reactive metals.
Step 2: Labeling of Waste Containers
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
If the waste is a mixture, list all components and their approximate percentages.
-
Indicate the date when waste was first added to the container.
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated and properly labeled "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a well-ventilated area, away from ignition sources and high-traffic areas.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (refer to your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not transport the hazardous waste yourself. Trained personnel should handle the collection and transportation.
Step 5: Neutralization (for dilute aqueous solutions, with EHS approval only)
In some jurisdictions, dilute aqueous solutions of carboxylic acids may be neutralized and disposed of down the drain. However, this is generally not recommended for this compound without specific approval from your institution's EHS office due to its hazardous properties. If approved, the general procedure is as follows:
-
Work in a fume hood and wear appropriate PPE.
-
Ensure the solution does not contain other hazardous materials like heavy metals or solvents.
-
Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the stirring acidic solution.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Once neutralized, the solution may be flushed down the drain with copious amounts of water, as per your institution's guidelines.
Quantitative Data for Laboratory Waste Disposal
The following table summarizes key quantitative parameters applicable to the disposal of this compound waste, based on general laboratory safety guidelines.
| Parameter | Guideline Value | Notes |
| Waste Accumulation Limit in SAA | < 55 gallons | For all hazardous waste in a single SAA. |
| Acutely Toxic Waste Limit | < 1 quart (liquid) or 1 kg (solid) | While specific LD50 data for this compound is not readily available, its classification as Acute Toxicity Category 4 suggests it is harmful but may not fall under the stricter regulations for acutely toxic (P-listed) wastes. Always consult your EHS office for confirmation. |
| pH for Neutralized Aqueous Waste | 6.0 - 8.0 | For drain disposal, only if approved by your institution's EHS office and the waste contains no other hazardous components. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Spiro[3.3]heptane-2-carboxylic acid
This guide provides immediate safety, handling, and disposal protocols for Spiro[3.3]heptane-2-carboxylic acid (CAS No. 28114-87-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07 (Harmful)[1]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| Precautionary Statement | Code |
| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Wash skin thoroughly after handling. | P264 |
| Do not eat, drink or smoke when using this product. | P270 |
| Use only outdoors or in a well-ventilated area. | P271 |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301+P312 |
| IF ON SKIN: Wash with plenty of soap and water. | P302+P352 |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304+P340 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |
| If skin irritation occurs: Get medical advice/attention. | P332+P313 |
| If eye irritation persists: Get medical advice/attention. | P337+P313 |
| Take off contaminated clothing and wash it before reuse. | P362+P364 |
| Store in a well-ventilated place. Keep container tightly closed. | P403+P233 |
| Store locked up. | P405 |
| Dispose of contents/container to an approved waste disposal plant. | P501 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Government-approved safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Protects against eye irritation from splashes or aerosols[3]. |
| Skin Protection | Compatible chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact. | Prevents skin irritation upon contact[3]. |
| Respiratory Protection | A government-approved respirator should be used if engineering controls are insufficient to maintain exposure below limits, or if irritation is experienced. | Protects the respiratory tract from irritation due to dust or aerosols[3]. |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[3][4].
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[3].
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing[3].
-
Do not breathe dust, fumes, or vapors[3].
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking[3][4].
-
Keep containers tightly closed when not in use[3].
Storage:
-
Store in a dry, well-ventilated place[3].
-
Keep the container tightly closed and sealed.
-
Recommended storage temperature is between 2-8°C.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3][5]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[3][5]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5]. |
Spill Response:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.
-
Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial spill absorbents[4][6].
-
Clean-up: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Disposal Plan
All waste materials, including the compound itself, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Adherence to all applicable environmental regulations is mandatory.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
